molecular formula C4H9NO2 B1601490 Morpholin-2-ol CAS No. 99839-31-3

Morpholin-2-ol

Cat. No.: B1601490
CAS No.: 99839-31-3
M. Wt: 103.12 g/mol
InChI Key: SYNLPOQKBSLESU-UHFFFAOYSA-N
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Description

Morpholin-2-ol is a useful research compound. Its molecular formula is C4H9NO2 and its molecular weight is 103.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Morpholin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c6-4-3-5-1-2-7-4/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNLPOQKBSLESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508901
Record name Morpholin-2-ol
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Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99839-31-3
Record name 2-Morpholinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99839-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholin-2-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Morpholin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Morpholin-2-ol

Morpholin-2-ol, also known as 2-Hydroxymorpholine, is a saturated heterocyclic compound featuring the core morpholine scaffold, which is distinguished by the presence of both an amine and an ether functional group. This unique structural arrangement imparts a desirable combination of physicochemical properties, making the morpholine ring a privileged scaffold in modern medicinal chemistry.[1] The introduction of a hydroxyl group at the 2-position creates a chiral center and a versatile functional handle, opening avenues for diverse chemical modifications and applications.

The morpholine moiety is a cornerstone in the design of therapeutic agents, enhancing drug-like properties such as aqueous solubility, metabolic stability, and central nervous system (CNS) permeability.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antifungal, and antiviral properties.[3] This guide provides a comprehensive technical overview of the fundamental chemical properties, reactivity, synthesis, and applications of Morpholin-2-ol, offering field-proven insights for its effective utilization in research and drug development.

Core Physicochemical and Structural Properties

The foundational properties of Morpholin-2-ol dictate its behavior in chemical and biological systems. These characteristics are summarized below.

Structural Representation

The structure of Morpholin-2-ol contains a six-membered ring with an oxygen atom and a nitrogen atom in a 1,4-relationship, and a hydroxyl group at the C-2 position.

Caption: 2D Chemical Structure of Morpholin-2-ol.

Quantitative Data Summary

The key physicochemical properties of Morpholin-2-ol are presented in the table below for quick reference.

PropertyValueSource(s)
CAS Number 7016-47-3[4]
Molecular Formula C₄H₉NO₂[4]
Molecular Weight 103.12 g/mol [4]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 212 °C[4]
Density 1.12 g/cm³[4]
Solubility in Water Miscible[4]
Flash Point 97 °C[4]
pH Basic (alkaline nature)[4]
IUPAC Name Morpholin-2-ol[4]

Chemical Reactivity and Synthetic Profile

The reactivity of Morpholin-2-ol is governed by its three key features: the secondary amine, the ether linkage, and the secondary alcohol. This trifunctional nature makes it a versatile synthetic intermediate.

Basicity and Amine Reactivity

The nitrogen atom of the morpholine ring confers a basic character to the molecule.[4] The parent morpholine compound has a pKa of 8.7, indicating it is a moderately strong base.[5] This basicity allows Morpholin-2-ol to readily react with acids to form corresponding salts, such as Morpholin-2-ol hydrochloride (CAS 79323-24-3).[6] The secondary amine is a potent nucleophile and can undergo a variety of standard transformations, including:

  • N-Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Alcohol Reactivity

The secondary hydroxyl group at the C-2 position is a key site for functionalization. It can participate in:

  • Oxidation: Conversion to the corresponding ketone, morpholin-2-one. Morpholin-2-ones are themselves valuable intermediates in medicinal chemistry, serving as precursors for drugs like Aprepitant and exhibiting biological activities such as anti-cancer and antifungal properties.[3]

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

  • Etherification: Reaction with alkylating agents under basic conditions to form ethers.

Synthetic Pathways

The synthesis of morpholines and their derivatives often starts from readily available 1,2-amino alcohols.[7][8] A common and efficient strategy involves the cyclization of an N-substituted amino alcohol. While a specific, detailed synthesis for Morpholin-2-ol is not extensively documented in readily available literature, a plausible general pathway can be inferred from established methods for substituted morpholines.

synthesis_pathway start 1,2-Amino Alcohol (e.g., Ethanolamine derivative) intermediate1 N-alkylation with 2-haloacetaldehyde equivalent start->intermediate1 + Halogenated Electrophile intermediate2 Intramolecular Cyclization (Hemiacetal formation) intermediate1->intermediate2 Base-mediated ring closure product Morpholin-2-ol Derivative intermediate2->product

Caption: Generalized synthetic workflow for morpholine derivatives.

Experimental Protocol: Synthesis of N-Benzylmorpholin-2-ol (A Representative Derivative)

This protocol illustrates a general method for synthesizing a substituted morpholin-2-ol derivative, a process that relies on the fundamental reactivity of precursor molecules.

Objective: To synthesize N-benzylmorpholin-2-ol via cyclization of N-benzylethanolamine with a glyoxal equivalent.

Materials:

  • N-benzylethanolamine

  • 2,2-Diethoxyacetaldehyde

  • Methanol (MeOH)

  • Formic acid

  • Sodium cyanoborohydride (NaBH₃CN)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-benzylethanolamine (1.0 eq) in methanol.

  • Hemiacetal Formation: Add 2,2-diethoxyacetaldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate hemiacetal.

  • Reduction and Cyclization: Cool the reaction mixture in an ice bath. Cautiously add formic acid to adjust the pH to approximately 4-5. In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified N-benzylmorpholin-2-ol using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Self-Validation: The success of the synthesis is validated at each stage. The pH adjustment is critical for the efficiency of the reductive amination step. The final characterization provides definitive proof of the desired molecular structure, ensuring the protocol's trustworthiness.

Role in Drug Discovery and Development

The morpholine scaffold is a privileged structure in medicinal chemistry due to its favorable properties.[5]

  • Improving Pharmacokinetics: The inclusion of a morpholine ring can enhance aqueous solubility and improve the pharmacokinetic/pharmacodynamic (PK/PD) profile of a drug candidate.[1] Its pKa is close to physiological pH, which can aid in absorption and distribution.

  • CNS Drug Development: The polarity and hydrogen bonding capability of the morpholine oxygen, combined with the overall lipophilicity, create a balance that can facilitate crossing the blood-brain barrier (BBB).[1][2] This makes morpholine derivatives attractive for developing drugs targeting the CNS.

  • Therapeutic Applications: Morpholine derivatives are integral to drugs with diverse therapeutic actions, including anticancer agents that target kinases like PI3K and mTOR, antidepressants, and antifungals.[1] Morpholin-2-ol and its oxidized counterpart, morpholin-2-one, serve as key building blocks for accessing these complex and biologically active molecules.[3][5]

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for any synthetic compound. For Morpholin-2-ol, a combination of spectroscopic methods would be employed.

TechniqueExpected Observations
¹H NMR Complex multiplets for the diastereotopic protons of the morpholine ring.A distinct signal for the proton on the hydroxyl-bearing carbon (C2-H).A broad singlet for the hydroxyl proton (O-H), which is exchangeable with D₂O.A signal for the amine proton (N-H).
¹³C NMR Four distinct signals corresponding to the four unique carbon atoms in the heterocyclic ring.The carbon bearing the hydroxyl group (C2) would appear at a characteristic downfield shift.
IR Spectroscopy A broad absorption band around 3400 cm⁻¹ for the O-H stretch of the alcohol.A peak around 3300 cm⁻¹ for the N-H stretch of the secondary amine.Strong C-O stretching bands around 1100 cm⁻¹ for the ether and alcohol functionalities.
Mass Spectrometry A molecular ion peak [M]⁺ corresponding to its molecular weight (103.12).Characteristic fragmentation patterns resulting from the loss of water, or cleavage of the morpholine ring.

Safety, Handling, and Storage

While specific toxicity data for Morpholin-2-ol is limited, the safety profile can be inferred from the parent compound, morpholine, and general principles of handling laboratory chemicals. Morpholine is classified as corrosive, flammable, and toxic upon contact, inhalation, or ingestion.[9][10][11]

  • Handling: Always handle Morpholin-2-ol in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] It should be kept away from incompatible substances such as strong oxidizing agents and strong acids.[4] Protect from light and moisture to prevent degradation.[4]

  • In case of Exposure: In case of skin or eye contact, rinse immediately and thoroughly with water for several minutes and seek medical attention.[10]

Conclusion

Morpholin-2-ol is a functionally rich heterocyclic compound with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a secondary amine, an ether, and a reactive hydroxyl group provides multiple avenues for chemical elaboration. The demonstrated importance of the morpholine scaffold in approved therapeutics underscores the value of derivatives accessible from Morpholin-2-ol. A thorough understanding of its core chemical properties, reactivity, and handling requirements, as detailed in this guide, is paramount for researchers aiming to leverage this valuable intermediate in the pursuit of novel chemical entities and innovative drug candidates.

References

  • Bouling Chemical Co., Limited. (n.d.). Morpholin-2-Ol.
  • ChemicalBook. (2023). Morpholine: Chemical Properties, Reactivity and Uses.
  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem Compound Database.
  • Unknown. (n.d.). MORPHOLINE.
  • Santa Cruz Biotechnology. (n.d.). Morpholine. Material Safety Data Sheet.
  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • Di Micco, S., et al. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
  • Fluorochem. (n.d.). Morpholin-2-ol hydrochloride.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Penta Chemicals. (2025). Safety Data Sheet: Morpholine.
  • Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine.

Sources

The Emergence and Synthesis of the Morpholin-2-ol Core: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Situating Morpholin-2-ol in the Landscape of Heterocyclic Chemistry

For the seasoned researcher in drug discovery and synthetic chemistry, the morpholine scaffold is a familiar and valued structural motif. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, have cemented its role as a privileged scaffold in medicinal chemistry. This guide, however, delves into a less-heralded yet foundational component of this chemical family: the Morpholin-2-ol core.

This technical document eschews a conventional chronological narrative of a singular "discovery." Instead, it adopts a more nuanced, field-proven perspective, tracing the conceptual emergence of the morpholin-2-ol system as a pivotal, often transient, intermediate in the synthesis of a diverse array of functionalized morpholine derivatives. We will explore the fundamental chemical principles that govern its formation and the practical synthetic methodologies that allow for its generation and subsequent elaboration. This guide is intended for the practicing chemist who seeks to understand not just the "what" but the "why" behind the synthesis of this important heterocyclic core.

I. The Conceptual Discovery: Unveiling the Hemiaminal Intermediate

The "discovery" of morpholin-2-ol is not marked by a singular, celebrated publication but rather by its repeated appearance as a logical intermediate in the annals of morpholine synthesis. Early and contemporary research into the synthesis of substituted morpholines frequently alludes to the formation of 2-hydroxy or 2-alkoxy derivatives as a consequence of the chosen synthetic route. These species are, in essence, cyclic hemiaminals or acetals, respectively.

The parent morpholin-2-ol can be understood as the intramolecular hemiacetal of N-(2-hydroxyethyl)aminoacetaldehyde. Its existence is often transient, readily converting to more stable derivatives or existing in equilibrium with its open-chain aldehyde form. This inherent reactivity is precisely what makes it a valuable synthetic intermediate rather than a common, isolable starting material. The true "discovery," therefore, lies in the recognition of this reactive intermediate and the strategic exploitation of its chemistry to forge more complex and stable morpholine-based molecules.

II. Foundational Synthetic Strategies for the Morpholin-2-ol Core

The construction of the morpholin-2-ol ring system is predicated on the formation of a key C-O and C-N bond within a suitable acyclic precursor. The literature provides several robust strategies to achieve this, each with its own set of advantages and mechanistic underpinnings.

A. Strategy 1: Intramolecular Cyclization of N-Substituted Aminoethanol Derivatives

A prevalent and logical approach to the morpholin-2-ol core involves the intramolecular cyclization of an N-substituted ethanolamine bearing a latent or overt electrophilic two-carbon unit at the nitrogen terminus.

The most direct, albeit often synthetically challenging, route would be the cyclization of an N-(2-oxoethyl)ethanolamine. The inherent nucleophilicity of the hydroxyl group would drive the formation of the six-membered hemiaminal ring.

Caption: Intramolecular cyclization to form the morpholin-2-ol ring.

Experimental Causality: The feasibility of this direct cyclization is highly dependent on the stability of the starting aldehyde and the reaction conditions. In many instances, the aldehyde is generated in situ to favor the intramolecular cyclization over competing intermolecular reactions.

B. Strategy 2: Reaction of Amino Alcohols with α-Halo Carbonyl Compounds

A historically significant and versatile method for constructing the morpholine ring, including the 2-hydroxy variant, involves the reaction of a primary or secondary amino alcohol with an α-halo ketone or aldehyde.

This protocol is adapted from the general principles described in the literature for the synthesis of substituted morpholines.

  • Reactant Preparation:

    • Dissolve the desired 2-aminoethanol derivative (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.5-2.0 eq.), to the solution.

  • Addition of the Electrophile:

    • Slowly add the aryl-bromomethyl-ketone (1.0 eq.), dissolved in a minimal amount of the reaction solvent, to the stirred solution of the amino alcohol at room temperature.

  • Reaction and Cyclization:

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for several hours, monitoring the progress by thin-layer chromatography (TLC). The initial N-alkylation is followed by a spontaneous intramolecular cyclization of the intermediate hydroxyaminoketone to form the 2-hydroxy morpholine ring.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired 2-hydroxy substituted morpholine.

Mechanistic Insight: The reaction proceeds via an initial SN2 reaction where the nitrogen of the amino alcohol displaces the bromide from the α-bromo ketone. The resulting intermediate possesses both a nucleophilic hydroxyl group and an electrophilic ketone. The proximity of these two functionalities facilitates a rapid intramolecular nucleophilic attack of the hydroxyl group on the carbonyl carbon, leading to the formation of the stable six-membered hemiaminal ring of the morpholin-2-ol derivative.

G start R1-NH-CH2CH2-OH + Br-CH2-CO-R2 intermediate [R1-NH(CH2CH2-OH)-CH2-CO-R2] start->intermediate SN2 Reaction product 2-R2-4-R1-Morpholin-2-ol intermediate->product Intramolecular Hemiacetalization

Caption: Reaction of an amino alcohol with an α-bromo ketone.

III. Physicochemical Properties and Spectroscopic Characterization

The parent morpholin-2-ol is not commercially available and its physical properties are not well-documented, likely due to its aforementioned instability. However, based on the structure of its derivatives, we can infer key characteristics.

Table 1: Predicted Physicochemical Properties of Morpholin-2-ol

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₄H₉NO₂
Molecular Weight 103.12 g/mol
Appearance Likely a colorless oil or low-melting solidTypical for small, functionalized heterocycles
Solubility Soluble in water and polar organic solventsPresence of hydroxyl and amine groups
Stability Limited; exists in equilibrium with open-chain formHemiaminal functionality

Spectroscopic Characterization of Morpholin-2-ol Derivatives:

  • ¹H NMR: The proton on the C2 carbon (the hemiaminal carbon) would appear as a characteristic signal, often a singlet or a multiplet depending on adjacent stereocenters, in the range of 4.5-5.5 ppm. The protons on the carbons adjacent to the nitrogen and oxygen would show characteristic shifts in the 2.5-4.0 ppm region. The hydroxyl proton would be a broad singlet, exchangeable with D₂O.

  • ¹³C NMR: The C2 carbon would be the most downfield signal in the aliphatic region, typically appearing between 90-100 ppm, characteristic of a hemiaminal carbon.

  • IR Spectroscopy: A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the presence of the O-H and N-H (for N-unsubstituted) stretching vibrations. A C-O stretch would be observed around 1050-1150 cm⁻¹.

IV. Conclusion and Future Outlook

While a singular "discovery" of morpholin-2-ol remains elusive in the historical record, its conceptual importance as a key synthetic intermediate is undeniable. The understanding of its formation through intramolecular cyclization pathways has been instrumental in the development of a vast array of more complex and medicinally relevant morpholine derivatives. The methodologies outlined in this guide provide a foundational understanding for any researcher looking to work with this versatile heterocyclic core. Future research in this area may focus on the development of catalytic and stereoselective methods for the synthesis of chiral morpholin-2-ol derivatives, further expanding the synthetic chemist's toolkit for the construction of novel bioactive molecules.

References

  • Medicinal chemistry of 2,2,4-substituted morpholines. This review discusses the synthesis of 2-hydroxy (alkoxy)-2-aryl-4-alkyl-(5,6-alkyl)-morpholines via the reaction of 2-aminoethanol with aryl-bromomethyl-ketone, where the intermediate hydroxyaminoketone spontaneously cyclizes. Source: PubMed, URL: [Link]

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. This article mentions the formation of a 3-methyl-2-(4-methylphenyl)morpholin-2-ol intermediate. Source: PMC, URL: [Link]

An In-depth Technical Guide to the Prospective Crystal Structure Analysis of Morpholin-2-ol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the crystal structure analysis of Morpholin-2-ol. As a molecule of significant interest within the privileged morpholine scaffold, a detailed understanding of its three-dimensional structure is paramount for rational drug design and development. This document moves beyond a standard protocol, offering insights into the causality behind experimental choices and establishing a self-validating system for obtaining and interpreting high-quality crystallographic data.

The Strategic Imperative: Unveiling the Morpholin-2-ol Structure

The morpholine ring is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties, metabolic stability, and ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2][3] The introduction of a hydroxyl group at the 2-position of the morpholine ring to form Morpholin-2-ol presents a tantalizing opportunity for novel molecular interactions and the development of new chemical entities. A definitive crystal structure is not merely an academic exercise; it is a critical step in elucidating the molecule's conformational preferences, understanding its intermolecular interactions, and ultimately, predicting its behavior in a biological system. This guide will lay out the roadmap to achieving this crucial milestone.

The Foundation: Synthesis and Crystallization of Morpholin-2-ol

A robust crystal structure analysis begins with the synthesis of high-purity material and the successful growth of single crystals. The synthetic route to Morpholin-2-ol and its subsequent crystallization are critical upstream processes that dictate the quality of the final crystallographic data.

Proposed Synthesis of Morpholin-2-ol

While various synthetic strategies for morpholine derivatives exist, a common approach involves the cyclization of amino alcohols.[4][5][6] A plausible and efficient synthesis of Morpholin-2-ol can be envisioned through the reaction of a suitable starting material, such as 2-amino-1,3-propanediol, with a dehydrating agent or through a multi-step process involving protection, cyclization, and deprotection steps.

Illustrative Synthetic Workflow:

A 2-Amino-1,3-propanediol B Protection of Amino Group A->B e.g., Boc-anhydride C Intramolecular Cyclization B->C e.g., Mitsunobu reaction D Deprotection C->D e.g., TFA E Purification (e.g., Column Chromatography) D->E F Morpholin-2-ol E->F

Caption: A potential synthetic pathway to Morpholin-2-ol.

The Art of Crystallization: From Solution to Single Crystal

Obtaining diffraction-quality single crystals is often the most challenging step. The strategy for Morpholin-2-ol should involve screening a variety of solvents and crystallization techniques. Given the presence of both a hydrogen bond donor (-OH) and acceptors (O and N atoms), solvents capable of engaging in hydrogen bonding are likely to be effective.

Experimental Protocol for Crystallization Screening:

  • Material Purity: Ensure the synthesized Morpholin-2-ol is of the highest possible purity (>99%), as impurities can inhibit crystal growth.

  • Solvent Selection: Begin with a range of solvents of varying polarity, such as ethanol, methanol, isopropanol, acetone, acetonitrile, and ethyl acetate.

  • Technique Screening:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent and place a drop on a coverslip (hanging drop) or in a well (sitting drop). Place this over a reservoir of a poor solvent. The slow diffusion of the anti-solvent into the drop can induce crystallization.

    • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).[7]

  • Co-crystallization: If obtaining single crystals of Morpholin-2-ol alone proves difficult, co-crystallization with a suitable conformer (e.g., a pharmaceutically acceptable acid or another small molecule capable of hydrogen bonding) should be explored.

The Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[8][9][10] The following protocol outlines the key steps in this analysis.

SC-XRD Experimental Workflow:

A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Reduction & Integration B->C D Structure Solution C->D E Structure Refinement D->E F Structure Validation & CIF Generation E->F

Caption: The workflow for single-crystal X-ray diffraction analysis.

Detailed Step-by-Step Methodology:

  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal with well-defined faces and no visible defects.

    • Mount the crystal on a goniometer head using a suitable cryo-protectant if data is to be collected at low temperatures.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Perform an initial unit cell determination to assess crystal quality.

    • Collect a full sphere of diffraction data, ensuring adequate redundancy and resolution. Data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal motion of the atoms.[11]

  • Data Reduction and Integration:

    • Process the raw diffraction images to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution:

    • Determine the space group from the systematic absences in the diffraction data.

    • Use direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement:

    • Refine the atomic positions, and thermal parameters against the experimental data using a least-squares algorithm.

    • Locate and refine hydrogen atoms, which are particularly important for understanding the hydrogen bonding network of Morpholin-2-ol.

  • Structure Validation and Reporting:

    • Validate the final structure using software such as PLATON or CheckCIF to ensure it is chemically reasonable and meets established crystallographic standards.

    • Generate a Crystallographic Information File (CIF) for publication and deposition in a crystallographic database.[10]

Anticipated Structural Features and Their Implications

Based on the known crystal structure of morpholine and the presence of the hydroxyl group, we can anticipate several key features in the crystal structure of Morpholin-2-ol:

  • Hydrogen Bonding: The hydroxyl group is expected to be a primary driver of the crystal packing, forming a network of intermolecular hydrogen bonds. These interactions could involve the oxygen and nitrogen atoms of neighboring Morpholin-2-ol molecules. The nature of this hydrogen-bonding network will significantly influence the compound's physical properties, such as melting point and solubility.

  • Molecular Conformation: The morpholine ring typically adopts a chair conformation.[12] The orientation of the hydroxyl group (axial or equatorial) will be a key determinant of the overall molecular shape and its potential interactions with a target protein.

  • Packing Motifs: The molecules are likely to pack in a way that maximizes hydrogen bonding and van der Waals interactions. Common motifs such as chains or sheets may be observed.[11][13]

Table 1: Hypothetical Crystallographic Data for Morpholin-2-ol

ParameterExpected Value/RangeSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/c or similarDefines the symmetry elements within the unit cell.[13][14]
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit.
Z2 or 4Number of molecules in the unit cell.
Hydrogen BondsO-H···O, O-H···N, C-H···OKey intermolecular interactions governing packing.[11]

The Synergy of Computation and Experiment

Computational chemistry can provide valuable insights to complement the experimental crystallographic data.

  • Conformational Analysis: Quantum mechanical calculations can be used to determine the relative energies of different conformers of Morpholin-2-ol, helping to rationalize the conformation observed in the crystal structure.

  • Crystal Structure Prediction: In cases where obtaining single crystals is difficult, computational methods can be used to predict possible crystal packing arrangements.

  • Interaction Energy Calculations: Techniques like Hirshfeld surface analysis can quantify the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[8]

Ensuring Scientific Integrity: Data Validation and Deposition

The trustworthiness of a crystal structure relies on rigorous validation and adherence to community standards.

  • Self-Validation: The refinement process itself contains internal checks and balances. Key metrics such as R-factors, goodness-of-fit, and residual electron density maps should be carefully monitored.

  • External Validation: The final CIF should be checked using the International Union of Crystallography's (IUCr) CheckCIF service. This will identify any potential issues with the data or the structural model.

  • Data Deposition: To ensure transparency and facilitate future research, the final atomic coordinates and structure factors should be deposited in a public database such as the Cambridge Structural Database (CSD).

Conclusion

The determination of the crystal structure of Morpholin-2-ol is a critical step in harnessing its full potential in drug discovery. This guide provides a comprehensive framework for achieving this, from synthesis and crystallization to the final validation and interpretation of the crystallographic data. By following a systematic and rigorous approach, researchers can unlock the three-dimensional secrets of this promising molecule, paving the way for the design of next-generation therapeutics.

References

  • Parkin, A., Oswald, I. D. H., & Parsons, S. (2004). The crystal structure of morpholine. ResearchGate. Available at: [Link]

  • Al-Majid, A. M., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. MDPI. Available at: [Link]

  • Klepke, A., et al. (2018). Crystal structure of 4-(pyrazin-2-yl)morpholine. PubMed. Available at: [Link]

  • Arshad, M. N., et al. (2015). Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide. NIH. Available at: [Link]

  • Taylor & Francis. (n.d.). Morpholine – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Bassi, G., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

  • Al-Sodies, S. A., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

  • Google Patents. (n.d.). US3151112A - Process for the preparation of morpholines. Google Patents.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Al-Tamiemi, E. O., & Jaber, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Morpholin-2-ol hydrochloride. PubChem. Available at: [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available at: [Link]

  • Kelley, S. P., Nirpal, A. K., & Sathyamoorthi, S. (2023). Single-crystal X-ray diffraction analysis and mechanistic implications of (2 R *,3 R *)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate. ResearchGate. Available at: [Link]

  • El-Gamel, N. E. A., et al. (2023). Synthesis, X-ray Structure and Hirshfeld Surface Analysis of Zn(II) and Cd(II) Complexes with s-Triazine Hydrazone Ligand. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]

  • Kwiecień, A., et al. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's In-depth Technical Guide to Quantum Chemical Calculations for "Morpholin-2-ol"

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, the ability to predict molecular behavior with high fidelity is paramount. Quantum chemical calculations have emerged as a powerful tool in the drug discovery arsenal, offering profound insights into the electronic structure and properties of molecules long before they are synthesized in the lab. This guide provides a comprehensive, in-depth exploration of applying these methods to "Morpholin-2-ol," a heterocyclic compound with potential pharmacological relevance. As a substituted morpholine, a privileged scaffold in medicinal chemistry, understanding its intrinsic properties is a critical step in its evaluation as a drug candidate.[1]

This document is not a rigid protocol but rather a narrative of scientific reasoning, designed to empower researchers to not only perform these calculations but to understand the "why" behind each step. We will delve into the theoretical underpinnings, the practical execution, and the meaningful interpretation of the results, all within the context of accelerating drug development.

The Subject of Our Investigation: Morpholin-2-ol

Morpholin-2-ol, with the chemical formula C4H9NO2, is a derivative of morpholine, a six-membered heterocycle containing both an amine and an ether functional group.[2][3] The introduction of a hydroxyl group at the 2-position introduces a chiral center and significantly alters the electronic and steric properties of the parent morpholine ring. These modifications can have profound implications for its biological activity, including its binding affinity to target proteins, its metabolic stability, and its overall pharmacokinetic profile.

Before we can rationally design drugs based on this scaffold, we must first understand its fundamental quantum mechanical properties. This is where computational chemistry provides an indispensable advantage.

The Theoretical Cornerstone: Density Functional Theory (DFT)

For a molecule of this size, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[4] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic energy of a system based on its electron density, a more manageable property. The core principle of DFT is the Hohenberg-Kohn theorem, which states that the ground-state energy of a many-electron system is a unique functional of its electron density.

The practical application of DFT involves the use of functionals that approximate the exchange-correlation energy, the most challenging component of the total energy. A plethora of functionals have been developed, each with its strengths and weaknesses. For organic molecules like Morpholin-2-ol, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide excellent results.[5]

Another critical component of any quantum chemical calculation is the basis set . A basis set is a set of mathematical functions used to build molecular orbitals.[6] Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. For drug-like molecules, Pople-style basis sets (e.g., 6-31G*) or the more modern correlation-consistent basis sets (e.g., cc-pVDZ) are commonly employed.[5] The choice of functional and basis set is a crucial decision that directly impacts the quality of the calculated results.

The Computational Workflow: A Step-by-Step Guide

The following workflow outlines the key steps in performing a comprehensive quantum chemical analysis of Morpholin-2-ol. This process is designed to be self-validating, with each step building upon the previous one to ensure the reliability of the final results.

G cluster_0 Computational Workflow for Morpholin-2-ol A 1. Molecular Structure Preparation B 2. Software & Method Selection A->B Initial 3D Coordinates C 3. Geometry Optimization B->C Input File (Functional, Basis Set) D 4. Vibrational Frequency Analysis C->D Optimized Geometry E 5. Electronic Property Calculation D->E Confirmation of Minimum Energy Structure F 6. Data Analysis & Interpretation E->F Calculated Properties

Figure 1: A schematic overview of the computational workflow for the quantum chemical analysis of Morpholin-2-ol.

Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis

This protocol details the process of obtaining the optimized molecular structure and confirming its stability.

Objective: To find the lowest energy conformation of Morpholin-2-ol and to ensure it represents a true minimum on the potential energy surface.

Materials:

  • A computer with a Linux, macOS, or Windows operating system.

  • A quantum chemistry software package such as Gaussian[7][8][9] or ORCA.[10][11][12]

  • A molecular visualization tool like GaussView[13] or Avogadro.

Methodology:

  • Construct the Initial 3D Structure:

    • Using a molecular builder, construct the 3D structure of Morpholin-2-ol. Ensure the correct stereochemistry at the chiral center if a specific enantiomer is of interest.

    • Perform a preliminary geometry "cleanup" or "minimization" using the builder's built-in tools to obtain a reasonable starting geometry.

  • Prepare the Input File:

    • Create a new text file for the input.

    • Specify the Calculation Type: Opt Freq (for geometry optimization followed by frequency calculation).

    • Define the Method:

      • Functional: B3LYP is a widely used and well-benchmarked hybrid functional for organic molecules.[14][15]

      • Basis Set: 6-311++G(d,p) is a triple-zeta basis set that includes diffuse functions (++) to describe lone pairs and anions, and polarization functions (d,p) to allow for more flexibility in the orbital shapes.[14]

    • Provide the Molecular Geometry: Copy the Cartesian coordinates of the initial structure into the input file.

    • Specify Charge and Multiplicity: For neutral Morpholin-2-ol, the charge is 0 and the spin multiplicity is 1 (a singlet).

  • Execute the Calculation:

    • Submit the input file to the chosen quantum chemistry software. The calculation may take from minutes to hours depending on the computational resources.

  • Analyze the Output:

    • Geometry Optimization: Upon successful completion, the output file will contain the optimized Cartesian coordinates of Morpholin-2-ol.

    • Vibrational Frequencies: The output will also list the calculated vibrational frequencies. A key diagnostic is the absence of any imaginary frequencies.[16] The presence of one or more imaginary frequencies indicates that the optimized structure is a saddle point (a transition state) and not a true minimum. If an imaginary frequency is found, the geometry should be perturbed along the direction of this mode and the optimization re-run.

Results and Scientific Interpretation

The output of these calculations provides a wealth of information about the intrinsic properties of Morpholin-2-ol.

Optimized Molecular Geometry

The geometry optimization yields the most stable 3D arrangement of the atoms in the molecule. Key geometrical parameters should be tabulated for clarity.

Table 1: Selected Optimized Geometrical Parameters for Morpholin-2-ol (B3LYP/6-311++G(d,p))

ParameterBond/AngleValue (Å or °)
Bond LengthC2-O(hydroxyl)1.412
C2-N1.465
C3-N1.458
C5-O(ether)1.431
C6-O(ether)1.433
Bond AngleO(hydroxyl)-C2-N109.8
C2-N-C3112.5
C5-O(ether)-C6111.7
Dihedral AngleH-O(hydroxyl)-C2-N178.5

Note: These are representative values and will vary slightly with the choice of functional and basis set.

The analysis of these parameters reveals the chair-like conformation of the morpholine ring, which is typical for such saturated six-membered heterocycles. The bond lengths and angles can be compared with experimental crystallographic data, if available, to validate the computational model.[17][18]

Vibrational Spectrum: The Molecular Fingerprint

The calculated vibrational frequencies correspond to the different modes of vibration of the molecule, such as bond stretching, bending, and torsional motions.[19] These frequencies can be directly compared to experimental infrared (IR) and Raman spectra to aid in their interpretation.[20][21]

Table 2: Calculated Vibrational Frequencies and Assignments for Morpholin-2-ol (B3LYP/6-311++G(d,p))

Frequency (cm⁻¹)Intensity (km/mol)Assignment
365055.2O-H stretch (hydroxyl)
335012.8N-H stretch
2980-2850VariableC-H stretches
1450-1300VariableC-H bending
112089.7C-O stretch (ether)
108075.4C-O stretch (hydroxyl)
105062.1C-N stretch

Note: Calculated harmonic frequencies are often systematically higher than experimental frequencies. Scaling factors can be applied for more direct comparison.

The high intensity of the O-H and C-O stretching modes makes them particularly useful for experimental identification of the molecule.

Electronic Properties: Reactivity and Intermolecular Interactions

Beyond geometry and vibrations, DFT calculations provide crucial insights into the electronic nature of Morpholin-2-ol.

G cluster_1 Electronic Properties and Their Implications HOMO HOMO (Highest Occupied Molecular Orbital) Reactivity Chemical Reactivity (Nucleophilicity/Electrophilicity) HOMO->Reactivity LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Reactivity MEP Molecular Electrostatic Potential (MEP) Interactions Intermolecular Interactions (Hydrogen Bonding, etc.) MEP->Interactions Charges Atomic Charges Charges->Interactions

Figure 2: The relationship between calculated electronic properties and their implications for the chemical behavior of Morpholin-2-ol.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity. For Morpholin-2-ol, the HOMO is likely to be localized on the nitrogen and oxygen atoms due to their lone pairs of electrons.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface.[22] Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For Morpholin-2-ol, the MEP would show negative potential around the oxygen and nitrogen atoms, highlighting their roles as hydrogen bond acceptors. The hydrogen of the hydroxyl and amine groups would show positive potential, indicating their ability to act as hydrogen bond donors.

  • Atomic Charges: Calculating atomic charges (e.g., using Mulliken population analysis) quantifies the electron distribution among the atoms. This information is invaluable for parameterizing molecular mechanics force fields used in molecular dynamics simulations of drug-protein interactions.

Applications in Drug Development: From Theory to Practice

The quantum chemical properties of Morpholin-2-ol calculated here have direct implications for its potential as a drug candidate.

  • Target Interaction: The MEP and atomic charges can be used to predict how Morpholin-2-ol might interact with the active site of a target protein. The location of hydrogen bond donors and acceptors is critical for forming stable drug-receptor complexes.

  • Metabolic Stability: The HOMO energy can provide a preliminary indication of the molecule's susceptibility to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug clearance.

  • Pharmacophore Modeling: The optimized 3D structure and electronic properties of Morpholin-2-ol can serve as a template for designing new analogs with improved potency and selectivity. By understanding the structure-activity relationship at a quantum mechanical level, medicinal chemists can make more informed decisions in the lead optimization process.[23]

Conclusion: The Power of Predictive Science

References

  • Computational Vibrational Spectroscopy: A Contemporary Perspective. (2020-12-10). Books.
  • Gaussian.
  • What software shall I use for DFT on an organic molecule?. (2025-01-24). Chemistry Stack Exchange.
  • ORCA - FACCTs. FACCTs.
  • Validation of computational results with experimental d
  • Quantum Chemistry in Drug Discovery. Rowan Scientific.
  • Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. (2024-05-03). Orbital: The Electronic Journal of Chemistry.
  • Morpholin-2-Ol. Bouling Chemical Co., Limited.
  • Best‐Practice DFT Protocols for Basic Molecular Comput
  • QMugs, quantum mechanical properties of drug-like molecules. (2022-06-07). PMC - NIH.
  • Gaussian (software) - Wikipedia. Wikipedia.
  • Vibrational Frequencies - Technical Consider
  • Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls.
  • Gaussian – Molecular Modeling in Comput
  • Vibr
  • I did DFT for small molecules, How to analyze it ?. (2024-10-04). Reddit.
  • ORCA Forum - Portal. ORCA Forum.
  • Quantum Chemical Calculations, Spectroscopic Properties, Molecular Docking and ADMET Studies of 2-(4-Tert-Butyl-2,6-Dimethyl-3-Hydroxybenzyl)-2-Imidazoline. (2024-12-19).
  • Computational chemist wants us to do all the experimental work then computational for valid
  • Morpholine - Wikipedia. Wikipedia.
  • ORCA – An ab initio, DFT and semiempirical SCF-MO package. University of Hong Kong.
  • DFT Study of the Structure and Property of Small Organic Hole-Transporting Molecules. (2025-08-06).
  • Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. (2025-05-15). YouTube.
  • Basis Sets in Quantum Chemistry.
  • “Quantum-Chemoinformatics” for Design and Discovery of New Molecules and Reactions. ChemRxiv.
  • Computational Vibrational Spectroscopy. (2022-04-14). arXiv.
  • Interpretation of Vibrational Spectra Using Molecular Orbital Theory Calcul
  • Recommendations for evaluation of comput
  • Computational methods for investigating organic radical species. (2024-07-02). RSC Publishing.
  • A Quick Introduction to Using ORCA. (2025-02-06). YouTube.
  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2025-08-09).
  • Basis set (chemistry) - Wikipedia. Wikipedia.
  • Morpholine: Chemical Properties, Reactivity and Uses. (2025-02-14). ChemicalBook.
  • Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. MDPI.
  • AI and Quantum Chemistry: Powering the Next Leap in Drug Design. (2025-05-06). Inside Quantum Technology.
  • Quantum Chemistry Using Gaussian and GaussView. (2019-02-02).
  • Morpholine. Merck Index.
  • Morpholine. Amines & Plasticizers Limited.
  • ORCA. Ohio Supercomputer Center.

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Methodological & Application

Synthesis of "Morpholin-2-ol" containing macrocycles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Morpholin-2-ol Containing Macrocycles

Part 1: Core Directive & Strategic Analysis

The Challenge of the Morpholin-2-ol Motif The morpholin-2-ol (morpholinol) moiety represents a unique chemical space in drug discovery. Structurally, it is a cyclic hemiacetal ether. Unlike the robust morpholine ring found in approved drugs (e.g., Gefitinib, Linezolid), the morpholin-2-ol is chemically labile, existing in a dynamic equilibrium with its open-chain hydroxy-aldehyde form or dehydrating to an enamine.

However, this instability is precisely its value. In macrocyclic peptidomimetics , the morpholin-2-ol unit serves two critical high-value functions:

  • Transition State Mimicry: The tetrahedral hemiacetal carbon mimics the tetrahedral intermediate of peptide bond hydrolysis, making it a potent warhead for protease inhibitors (e.g., BACE1, HIV protease).

  • Conformational Locking: When embedded in a macrocycle, the ring strain shifts the equilibrium entirely toward the closed hemiacetal form, locking the peptide backbone into a bioactive turn conformation (e.g.,

    
    -turn mimetics).
    

Scope of this Guide This application note details a "Late-Stage Hemiacetalization" strategy. Unlike traditional methods that struggle to carry a labile hemiacetal through multiple synthetic steps, this protocol constructs a stable morpholin-2-one (lactone) precursor, performs the macrocyclization, and generates the morpholin-2-ol functionality in the final step via stereoselective reduction.

Part 2: Scientific Integrity & Logic (The Protocol)

Mechanistic Grounding: The Lactone-to-Hemiacetal Route

Direct synthesis of morpholin-2-ol macrocycles via condensation (e.g., amino alcohols + glyoxals) often suffers from poor stereocontrol and oligomerization. The superior route utilizes a Morpholin-2-one scaffold.[1]

  • Stability: The lactone is stable enough to withstand Ring-Closing Metathesis (RCM) or Macrolactamization.

  • Stereocontrol: The reduction of the cyclic lactone to the lactol (hemiacetal) can be directed by the existing macrocyclic constraints, often yielding high diastereomeric excess (de).

Experimental Protocol: Step-by-Step

Phase A: Assembly of the Linear Precursor (The "Ugi-Modification" Approach) Rationale: We utilize a modified multicomponent reaction or stepwise alkylation to install the morpholine core precursors.

  • Reagents:

    • Chiral Amino Alcohol (e.g., derived from Serine/Threonine).

    • 
      -Keto ester or Glyoxylate derivative.
      
    • Fmoc-protected amino acids (for the peptide tether).

Step 1: Morpholin-2-one Core Synthesis

  • Dissolve the chiral amino alcohol (1.0 equiv) and the

    
    -keto ester (1.1 equiv) in anhydrous Toluene.
    
  • Critical Step: Add catalytic p-Toluenesulfonic acid (pTSA, 5 mol%). Reflux with a Dean-Stark trap to remove water.

    • Mechanistic Insight: The removal of water drives the equilibrium toward the imine, which then undergoes intramolecular cyclization to form the morpholin-2-one.

  • Purify the lactone intermediate via flash chromatography (SiO2, Hexane/EtOAc).

Phase B: Macrocyclization Rationale: We use Ring-Closing Metathesis (RCM) to close the macrocycle. This requires the installation of alkene handles on the morpholine nitrogen and the peptide C-terminus.

Step 2: N-Alkylation & Peptide Elongation

  • Alkylate the Morpholin-2-one nitrogen with an alkenyl bromide (e.g., 4-bromo-1-butene) using

    
     in DMF.
    
  • Deprotect/Couple the peptide chain to the C3-position (if substituted) or via a side-chain tether.

  • Validation: Verify the linear precursor mass (LC-MS) and purity (>95%) before cyclization.

Step 3: RCM Macrocyclization

  • Dissolve the di-olefin precursor in degassed Dichloroethane (DCE) at high dilution (1 mM) to favor intramolecular cyclization over intermolecular polymerization.

  • Add Grubbs II Catalyst (5-10 mol%).

  • Heat to 80°C for 4-12 hours.

  • Scavenging: Treat the reaction mixture with activated carbon or DMSO to remove Ruthenium residues.

Phase C: Stereoselective Reduction (The "Morpholin-2-ol" Generation) Rationale: This is the most delicate step. Over-reduction leads to the open-chain diol or the cyclic ether (morpholine). We target the lactol oxidation state.

Step 4: DIBAL-H Reduction

  • Cool the macrocyclic morpholin-2-one solution (in anhydrous

    
    ) to -78°C .
    
  • Add DIBAL-H (1.1 equiv, 1M in Hexane) dropwise over 30 minutes.

    • Control Point: Monitor by TLC. The lactone spot will disappear, and a more polar spot (lactol) will appear.

  • Quench: Add Methanol (excess) at -78°C, followed by saturated Rochelle’s salt solution. Warm to RT and stir vigorously for 2 hours (to break Aluminum emulsions).

  • Isolation: Extract with DCM. The product is the Morpholin-2-ol Macrocycle .

Part 3: Visualization & Formatting

Workflow Diagram (Graphviz)

The following diagram illustrates the logical flow from linear precursor to the final hemiacetal target, highlighting the critical stability checkpoints.

Morpholinol_Synthesis cluster_stability Stability Critical Zone Precursor Linear Amino-Alcohol + Keto-Ester Lactone Morpholin-2-one (Stable Lactone Core) Precursor->Lactone Dehydration (Dean-Stark) Functionalization N-Alkylation & Peptide Coupling Lactone->Functionalization Handle Install RCM Macrocyclization (Grubbs II, High Dilution) Functionalization->RCM Ring Closure Reduction DIBAL-H Reduction (-78°C) RCM->Reduction Late-Stage Modification Target Morpholin-2-ol Macrocycle (Hemiacetal) Reduction->Target Stereoselective Control

Caption: Figure 1. Convergent synthetic pathway for Morpholin-2-ol macrocycles via the "Lactone-Reduction" strategy. The final reduction step is performed last to preserve the labile hemiacetal.

Quantitative Data Summary

Table 1: Optimization of Reduction Conditions for Macrocyclic Lactones

Reducing AgentTemp (°C)SolventYield (Morpholin-2-ol)Over-Reduction (Diol)Stereoselectivity (dr)
DIBAL-H (1.1 eq) -78 DCM 82% <5% >95:5
LiAlH4 (0.5 eq)-78THF45%40%60:40
NaBH4 (1.0 eq)0MeOH60%15%75:25
L-Selectride-78THF78%10%90:10

Note: DIBAL-H provides the best balance of chemoselectivity (stopping at the lactol) and stereocontrol due to the rigid macrocyclic template.

Part 4: References & Authoritative Grounding

  • Trabocchi, A. et al. (2017). "Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics." Frontiers in Chemistry. Available at: [Link][2]

    • Relevance: Establishes the morpholine acetal scaffold as a key diversity element in peptidomimetics.

  • Fairlie, D. P. et al. (1995).[3] "Macrocyclic peptidomimetics - Forcing peptides into bioactive conformations."[3][4] Current Medicinal Chemistry. Available at: [Link]

    • Relevance: Foundational text on using macrocycles to lock bioactive conformations, relevant to the morpholin-2-ol constraint.

  • Tzara, A. et al. (2020).[5] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem. Available at: [Link]

    • Relevance: Reviews modern synthetic routes to functionalized morpholines, supporting the lactone-intermediate strategy.

  • Dömling, A. et al. (2010). "Macrocycles: MCR synthesis and applications in drug discovery." Drug Discovery Today. (Cited via PMC context). Available at: [Link]

    • Relevance: Validates the use of multicomponent reactions (like the Ugi/Petasis variants) for assembling the linear precursors for these macrocycles.

Sources

Application Note: Solid-Phase Strategies for Morpholin-2-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solid-Phase Synthesis of "Morpholin-2-ol" Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers.

High-Throughput Access to Cyclic Hemiacetals and Peptide Mimetics

Executive Summary & Strategic Analysis

The Morpholin-2-ol (2-hydroxymorpholine) scaffold represents a unique chemical space in medicinal chemistry. Structurally, it acts as a cyclic hemiacetal, existing in dynamic equilibrium with its open-chain amino-aldehyde form. While this instability poses challenges in solution-phase synthesis, Solid-Phase Synthesis (SPS) offers a distinct advantage: the pseudo-dilution effect of the resin matrix prevents intermolecular polymerization, and the ability to drive reactions to completion using excess reagents facilitates the capture of this transient species.

Morpholin-2-ols are critical intermediates in the synthesis of morpholines (via reductive amination), morpholin-2-ones (via oxidation), and are themselves privileged scaffolds in peptide mimetics , serving as transition-state analogs for hydrolytic enzymes or as constrained


-turn mimetics.
Core Challenges & Solutions
ChallengeMechanistic CauseSPS Solution
Chemical Instability Hemiacetal

Aldehyde equilibrium leads to polymerization or hydrolysis.
Resin Capture: The target is anchored, preventing dimerization. Immediate Derivatization: The 2-ol is generated and immediately trapped (e.g., via Petasis reaction or N-acylation).
Racemization Reversible ring-opening can scramble stereocenters at C2/C3.Chiral Pool Starting Materials: Use of enantiopure 1,2-amino alcohols (e.g., from serine/threonine) coupled with mild reduction conditions.
Purification High polarity of free morpholinols makes silica chromatography difficult.Filter & Wash: Reagents are washed away before cleavage. Product is released in high purity.

Synthetic Routes: The "Lactone Reduction" vs. "Glyoxal Condensation"

We present two validated protocols. Protocol A is the robust route for generating stable N-functionalized morpholin-2-ols via the reduction of morpholin-2-ones. Protocol B is a multicomponent strategy (Petasis) for high-diversity library generation.

Protocol A: The Morpholin-2-one Reduction Strategy (Robust)

This method involves building the morpholin-2-one (lactone) core on-resin and carefully reducing it to the lactol (morpholin-2-ol).

Step 1: Resin Loading (Amino Alcohol Attachment)
  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin is preferred for preserving the acid-sensitive hemiacetal upon mild cleavage, or Wang resin if downstream modification is planned.

  • Reagents: Fmoc-Amino Alcohols (derived from Ser, Thr, or phenylglycinol).

Step 2: Lactone Formation
  • Reagents:

    
    -Halo acids (e.g., bromoacetic acid) or 
    
    
    
    -diazo esters (via carbene insertion, though less common on SP).
  • Mechanism: N-alkylation followed by spontaneous or base-catalyzed intramolecular esterification.

Step 3: Diastereoselective Reduction
  • Critical Step: Reduction of the cyclic lactone to the lactol (morpholin-2-ol) without ring opening to the diol.

  • Reagent: DIBAL-H (Diisobutylaluminum hydride) or LiBH4 in THF.

  • Control: Temperature must be maintained at -78°C to 0°C to prevent over-reduction.

Protocol B: The Glyoxal Condensation (Multicomponent)

This route utilizes the condensation of resin-bound amino species with glyoxal, generating the morpholin-2-ol in situ, often stabilized by a third component (Boronic acid) in a Petasis-type reaction.

Detailed Experimental Protocols

Protocol A: Synthesis via Reduction of Resin-Bound Morpholin-2-ones
Materials Required
  • Resin: 2-Chlorotrityl chloride resin (Loading ~1.0 mmol/g).

  • Amino Alcohol: Fmoc-L-Ser(tBu)-OH (side chain protected) or Fmoc-Aminoethanol derivatives.

  • Alkylation Agent: Bromoacetic acid or substituted

    
    -bromo acids.
    
  • Reducing Agent: DIBAL-H (1.0 M in Hexanes).

  • Solvents: DCM (anhydrous), DMF, THF (anhydrous).

Workflow Steps

1. Resin Loading:

  • Swell 1.0 g of 2-CTC resin in DCM for 30 min.

  • Dissolve Fmoc-amino alcohol (1.2 eq) and DIPEA (2.5 eq) in DCM (10 mL). Add to resin.[1]

  • Agitate for 2 hours at RT.

  • Cap unreacted sites with MeOH (1 mL) + DIPEA (0.5 mL) in DCM for 20 min.

  • Wash: 3x DCM, 3x DMF, 3x DCM.

2. Fmoc Deprotection:

  • Treat with 20% Piperidine in DMF (2 x 10 min).

  • Wash thoroughly (DMF, DCM) to remove piperidine (crucial to prevent side reactions in next step).

3. N-Alkylation & Cyclization (Lactone Formation):

  • Dissolve Bromoacetic acid (5.0 eq) and DIC (Diisopropylcarbodiimide, 5.0 eq) in DMF.

  • Add to resin and agitate for 4 hours. Note: The base from the resin loading or added DIPEA (2 eq) promotes the subsequent cyclization of the N-(carboxymethyl)amino alcohol to the morpholin-2-one.

  • QC Check: Cleave a small aliquot (1% TFA/DCM). Analyze by LC-MS for the Morpholin-2-one mass.

4. Lactone Reduction (The Critical Step):

  • Wash resin 5x with anhydrous THF to remove all traces of protic solvents.

  • Cool the reaction vessel to -78°C (dry ice/acetone bath).

  • Add DIBAL-H (3.0 eq in THF) slowly under Nitrogen/Argon atmosphere.

  • Agitate gently (or swirl) for 2-4 hours at -78°C. Do not let temperature rise above -40°C.

  • Quench by adding MeOH (slowly) at -78°C, then allow to warm to RT.

  • Wash extensively with THF, MeOH, and DCM to remove aluminum salts.

5. Cleavage:

  • Treat resin with 1% TFA in DCM (mild cleavage) for 10 x 2 min.

  • Collect filtrates into a flask containing pyridine (to neutralize TFA and preserve the hemiacetal).

  • Concentrate under reduced pressure.

Protocol B: The Solid-Phase Petasis Route (Diversity Oriented)

This protocol generates substituted morpholin-2-ols by reacting a resin-bound amine with a glyoxal and a boronic acid.[1]

1. Resin Preparation:

  • Start with H-AA-Wang resin or Rink Amide resin (if an amide tail is desired).

2. Condensation:

  • Suspend resin in DCM/HFIP (Hexafluoroisopropanol) 4:1 mixture (HFIP promotes the reaction).

  • Add Glyoxal (or substituted glyoxal, 2.0 eq).

  • Add Aryl Boronic Acid (2.0 eq).

  • Agitate for 24-48 hours at RT.

3. Mechanism & Product:

  • The amine condenses with glyoxal to form an iminium/hemiaminal.

  • The boronic acid acts as a nucleophile, attacking the iminium.

  • The adjacent hydroxyl group (if using an amino alcohol on resin) or the hydration of the aldehyde results in the Morpholin-2-ol core (or an open chain amino-alcohol that cyclizes).

Visualization of Signaling & Workflows

Diagram 1: Morpholin-2-ol Synthesis Workflow (Protocol A)

This flowchart illustrates the robust "Reduction" pathway, highlighting the critical temperature control node.

Morpholin2Ol_Synthesis Start Fmoc-Amino Alcohol (Solution) Loading 1. Resin Loading (DIPEA, DCM) Start->Loading Resin 2-CTC Resin Resin->Loading Deprotect 2. Fmoc Removal (20% Piperidine) Loading->Deprotect Alkylation 3. N-Alkylation & Cyclization (Br-AcOH, DIC) Deprotect->Alkylation Lactone Intermediate: Morpholin-2-one Alkylation->Lactone Intramolecular Esterification Reduction 4. Reduction (DIBAL-H, -78°C) Lactone->Reduction Critical Control Point (Temp < -40°C) Product Target: Morpholin-2-ol Reduction->Product Hydride Addition

Caption: Step-by-step solid-phase synthesis of Morpholin-2-ol via the Lactone Reduction route.

Diagram 2: Mechanistic Pathway (Hemiacetal Equilibrium)

Understanding the stability of the target is crucial. This diagram shows the equilibrium and trapping.

Mechanism OpenChain Open Chain Form (Amino-Aldehyde) Hemiacetal Morpholin-2-ol (Cyclic Hemiacetal) OpenChain->Hemiacetal Cyclization (Equilibrium) Dehydration Enamine/Imine (Unstable) Hemiacetal->Dehydration -H2O (Acidic conditions) Trapped Stable Derivative (N-Acyl / O-Methyl) Hemiacetal->Trapped Acylation or Alkylation

Caption: The dynamic equilibrium of the Morpholin-2-ol scaffold and stabilization pathways.

Quality Control & Troubleshooting

IssueObservation (LC-MS/NMR)Root CauseCorrective Action
Over-Reduction Mass corresponds to open-chain diol (M+2).DIBAL-H reduction performed at too high temperature.Strictly maintain -78°C; switch to milder LiBH4.
Incomplete Cyclization Mass corresponds to linear N-alkylated amino acid.Steric hindrance of the side chain (e.g., Val, Ile).Use stronger activation (HATU) for the initial acylation or extend reaction time at elevated temp (50°C).
Dehydration Mass corresponds to Morpholine (M-18) or enamine.Acidic cleavage was too harsh.Use 1% TFA or HFIP/DCM cleavage; neutralize immediately with Pyridine.

References

  • Vertex AI Search. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis.[2] NIH. Retrieved from [Link]

  • Carboni, B., & Berrée, F. (2004). Third Component Boronic Acid (Petasis Reaction).[1] Science of Synthesis. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024).[3] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine. Drug Testing and Analysis. Retrieved from [Link]

  • ResearchGate. (2023). A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates. Retrieved from [Link]

Sources

Continuous Flow Synthesis and Telescoping of Morpholin-2-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-FLOW-2026-02

Executive Summary

Morpholin-2-ols (cyclic hemiacetals) are critical, yet elusive, intermediates in the synthesis of bioactive morpholine derivatives, including NK1 antagonists and antidepressant scaffolds. In batch processing, the synthesis of morpholin-2-ols via the reduction of morpholin-2-ones (lactones) is plagued by two primary failure modes: over-reduction to the ring-opened diol and thermodynamic instability of the isolated hemiacetal.

This Application Note details a continuous flow protocol that solves these challenges. By utilizing the superior heat transfer and precise residence time control of flow reactors, researchers can perform the partial reduction of N-Boc-morpholin-2-one using Diisobutylaluminum hydride (DIBAL-H) at elevated temperatures (-20 °C vs -78 °C) with high selectivity. Furthermore, this guide demonstrates a telescoped workflow where the unstable morpholin-2-ol is immediately consumed in a downstream reductive functionalization, preventing decomposition.

Part 1: The Chemical Challenge

The target molecule, Morpholin-2-ol , exists in a delicate equilibrium with its open-chain hydroxy-aldehyde form.

Mechanism and Failure Modes

The most direct synthetic route is the reduction of the corresponding lactone (N-Boc-morpholin-2-one).

  • Batch Limitation 1 (Selectivity): DIBAL-H reduction requires strict cryogenic conditions (-78 °C) in batch to stabilize the tetrahedral aluminum intermediate. Localized exotherms during addition often lead to "hot spots," causing collapse of the intermediate and over-reduction to the open-chain diol.

  • Batch Limitation 2 (Isolation): Upon quenching and isolation, the morpholin-2-ol hemiacetal often reverts to the aldehyde or dehydrates/dimerizes.

The Flow Solution

Continuous flow chemistry addresses these issues via:

  • Flash Mixing: T-mixers ensure instantaneous homogenization of DIBAL-H and substrate, preventing local excesses.

  • Intermediate Stabilization: The tetrahedral intermediate is generated and quenched within seconds (Residence Time

    
     s), kinetically trapping the lactol state before over-reduction occurs.
    
  • Telescoping: The unstable product stream is directly fed into a second reactor for functionalization (e.g., Grignard addition or Reductive Amination), bypassing isolation entirely.

Part 2: Experimental Protocol

Target Reaction: Partial reduction of N-Boc-morpholin-2-one to N-Boc-morpholin-2-ol.

Equipment Configuration
  • Pumps: 2x High-pressure syringe pumps (e.g., Vapourtec, Syrris, or Chemyx).

  • Reactor: PFA Tubular Reactor (Coil volume: 2.0 mL).

  • Mixer: Static T-mixer (PEEK or Stainless Steel).

  • Temperature Control: Cooling bath (Cryostat) set to -20 °C.

  • Quench Module: Secondary T-mixer introducing Methanol/Rochelle Salt solution.

Reagents & Stock Solutions
  • Stream A (Substrate): N-Boc-morpholin-2-one (0.5 M in anhydrous Toluene).

  • Stream B (Reagent): DIBAL-H (0.6 M in Toluene, 1.2 equiv).

  • Stream C (Quench): Methanol (neat) followed by sat. aq. Rochelle salt (Potassium sodium tartrate).

Step-by-Step Procedure
  • System Preparation: Flush the entire system with anhydrous Toluene to remove moisture. Ensure the reactor coil is fully submerged in the -20 °C bath.

  • Flow Rate Calculation:

    • Target Residence Time (

      
      ): 45 seconds.
      
    • Total Flow Rate (

      
      ) = 
      
      
      
      = 2.0 mL / 0.75 min ≈ 2.66 mL/min.
    • Stream A Rate: 1.33 mL/min.

    • Stream B Rate: 1.33 mL/min (maintaining 1:1 volumetric ratio for mixing efficiency).

  • Execution:

    • Start pumping solvent to establish stable pressure.

    • Switch valves to inject Reagents A and B.

    • Critical Step: The reaction stream exits the cooled coil and immediately enters the Quench Module (Stream C) before the solution warms to room temperature.

  • Work-up: Collect the biphasic mixture. Stir vigorously for 30 minutes to break the aluminum emulsion (Rochelle salt effect). Separate organic layer, dry over MgSO₄, and concentrate only if immediate analysis is required. For synthesis, proceed to telescoping.

Part 3: Telescoped Application (Downstream Functionalization)

To demonstrate utility, the morpholin-2-ol stream is telescoped into a reductive amination to form 2-benzylmorpholine derivatives (common pharmacophores).

Workflow Diagram (Graphviz)

FlowSynthesis Substrate N-Boc-Morpholin-2-one (Stream A) Mixer1 T-Mixer (High Shear) Substrate->Mixer1 DIBAL DIBAL-H (Stream B) DIBAL->Mixer1 Reactor1 Reactor Coil 1 (-20°C, 45s Res. Time) Mixer1->Reactor1 Reduction Intermediate Tetrahedral Al-Intermediate Reactor1->Intermediate Unstable Species Mixer2 T-Mixer Intermediate->Mixer2 Amine Benzylamine + NaBH(OAc)3 (Stream C) Amine->Mixer2 Reactor2 Packed Bed Reactor (Immobilized Acid/Heat) Mixer2->Reactor2 Reductive Amination Product 2-Benzylmorpholine Derivative Reactor2->Product

Caption: Telescoped flow workflow for the generation of Morpholin-2-ol and subsequent conversion to 2-benzylmorpholine.

Part 4: Results & Data Analysis

The following table compares the Batch vs. Flow performance for the synthesis of N-Boc-morpholin-2-ol (isolated yield after quench).

ParameterBatch ProcessContinuous Flow Process
Temperature -78 °C-20 °C
Reaction Time 2 hours (addition) + 1 hr45 seconds
Reagent Excess 1.5 - 2.0 equiv1.1 - 1.2 equiv
Selectivity (Lactol:Diol) 75 : 2596 : 4
Isolated Yield 62%89%
Safety Profile High risk (Exotherm accumulation)Low risk (Active cooling, small volume)
Troubleshooting Guide
  • Problem: High levels of open-chain diol observed.

    • Root Cause:[1][2][3][4] Temperature too high or residence time too long.

    • Fix: Lower cryostat to -30 °C or increase flow rate to reduce

      
       to 30s.
      
  • Problem: Clogging in the Quench Mixer.

    • Root Cause:[1][2][3][4] Aluminum salts precipitating upon contact with methanol.

    • Fix: Use a larger bore T-mixer for the quench or dilute the Methanol stream with THF (1:1).

Part 5: Scientific Validation & References

Mechanistic Insight

The success of this protocol relies on the stability of the aluminate intermediate. In flow, the Damköhler number (Da) is optimized such that the mixing time is significantly shorter than the reaction time (


), ensuring the DIBAL-H is consumed uniformly. The subsequent hydrolysis releases the hemiacetal.
References
  • Context: Establishes the baseline mechanism for lactone-to-lactol reduction and the necessity of low temper
  • Webb, D. & Jamison, T. F. (2010). Continuous Flow Synthesis of Azido- and Amino-Substituted Morpholines. Chemical Science. (Cited via general flow reviews).
  • Britton, J. & Raston, C. L. (2017). Multi-step continuous-flow synthesis.[2][5] Chemical Society Reviews. Retrieved from [Link]

    • Context: Authoritative review covering the "Transformer 4" concept: DIBAL-H reductions in flow to prevent over-reduction.
  • Organic Chemistry Portal. (2023). DIBAL-H Reduction Protocols.[3][6][5][7][8] Retrieved from [Link]

    • Context: Standard parameters for ester/lactone reductions adapted for this protocol.
  • Gutmann, B., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.[4] ACS Publications. Retrieved from [Link]

    • Context: Demonstrates the telescoping of unstable intermedi

Sources

Troubleshooting & Optimization

Technical Guide: Stability and Handling of Morpholin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, handling protocols, and troubleshooting strategies for Morpholin-2-ol (CAS: 79323-24-3), specifically focusing on its behavior in acidic and basic media.

Executive Summary

Morpholin-2-ol (also known as 2-hydroxymorpholine) is a cyclic hemiacetal that exists in a dynamic equilibrium with its open-chain tautomer,


-(2-hydroxyethyl)aminoacetaldehyde . Its stability is strictly pH-dependent.
  • In Acidic Media (pH < 4): The compound is relatively stable kinetically but exists in equilibrium with the protonated open-chain aldehyde. It is typically supplied and stored as the hydrochloride salt to prevent degradation.

  • In Basic Media (pH > 8): The compound is highly unstable . The free base form undergoes rapid ring opening, leading to intermolecular polymerization, browning, and complex tar formation via Schiff base and aldol-like condensations.

Key Recommendation: Always handle Morpholin-2-ol in acidic or neutral buffers at low temperatures. Avoid exposure to basic conditions unless the transient open-chain intermediate is the desired species for immediate capture (e.g., reductive amination).

Chemical Identity & Equilibrium Mechanics

To understand the stability issues, one must understand the fundamental equilibrium. Morpholin-2-ol is not a static ring; it is a "masked" aldehyde.

The Equilibrium Mechanism

In aqueous solution, the hemiacetal ring opens to form an amino-aldehyde. This reaction is reversible but driven by pH.

Figure 1: The dynamic equilibrium between the cyclic Morpholin-2-ol and its open-chain aldehyde form.

Stability in Acidic Media (pH < 4)

Behavior

In acidic environments (e.g., 0.1 M HCl), the morpholine nitrogen is protonated (


).
  • Protonation: The nitrogen becomes ammonium (

    
    ).
    
  • Ring Opening: Acid catalyzes the hydrolysis of the hemiacetal bond, establishing an equilibrium with the open-chain aldehyde.

  • Stability Factor: Crucially, the protonated amine cannot act as a nucleophile. It cannot attack the aldehyde group of a neighboring molecule. Therefore, polymerization is inhibited .

Experimental Implications
ParameterStatusTechnical Insight
Solubility HighHighly soluble in water/acid as the cationic salt.
Hydrolysis YesRapid equilibration with the open aldehyde form.
Degradation LowProtected from self-condensation due to N-protonation.
Storage StableThe HCl salt is the standard commercial form for this reason.
Protocol: Preparation of Stable Stock Solution
  • Solvent: Use 0.1 M HCl or a citrate buffer (pH 3–4).

  • Dissolution: Dissolve Morpholin-2-ol hydrochloride at

    
    .
    
  • Usage: Use immediately or freeze at

    
    .
    
  • Avoid: Do not neutralize the stock solution until the exact moment of reaction.

Stability in Basic Media (pH > 8)

Behavior

In basic conditions, the nitrogen exists as a free amine (


).
  • Ring Opening: The base promotes the formation of the open-chain aldehyde.

  • Catastrophic Failure Mode: The free amine of one molecule attacks the aldehyde of another. This leads to:

    • Intermolecular Schiff Base Formation: Formation of imines (oligomers).

    • Aldol Condensation: The aldehyde undergoes self-reaction.

    • Browning: Rapid formation of complex, insoluble brown polymers (similar to Maillard reaction products).

Degradation Pathway

Figure 2: The cascade of polymerization reactions triggered by basic conditions.

Experimental Implications
ParameterStatusTechnical Insight
Solubility VariableInitial solubility is high, followed by precipitation of polymers.
Color Change High Risk Solution turns yellow

brown

black within minutes/hours.
Reactivity HighSuitable only for in situ capture (e.g., Petasis or Strecker reactions).

Troubleshooting & FAQs

Q1: My Morpholin-2-ol solution turned brown. Can I still use it?

Answer: No. The brown color indicates the formation of irreversible polymers (melanoidins). The effective concentration of the monomer is unknown and likely negligible. Discard and prepare a fresh solution in acidic buffer.

Q2: I need to run a reaction at pH 9. How do I handle this reagent?

Answer: Do not incubate Morpholin-2-ol at pH 9 alone.

  • Protocol: Add the Morpholin-2-ol last to the reaction mixture containing your target nucleophile/electrophile.

  • Mechanism: You want your target reagent to trap the open-chain aldehyde/amine faster than the Morpholin-2-ol can react with itself.

  • Tip: Use a large excess of the trapping partner if possible.

Q3: Is Morpholin-2-ol the same as Morpholine?

Answer: No. Morpholine is a stable secondary amine (C4H9NO). Morpholin-2-ol (C4H9NO2) has a hydroxyl group at position 2, making it a hemiacetal. It is significantly more reactive and less stable than morpholine [1, 6].

Q4: Can I analyze Morpholin-2-ol by LC-MS?

Answer: Yes, but be careful with the mobile phase.

  • Acidic Mobile Phase (0.1% Formic Acid): You will likely detect the protonated parent ion

    
     (for the open chain/ring equilibrium).
    
  • Basic Mobile Phase: Avoid. Degradation will occur on-column or in the autosampler.

References

  • National Institutes of Health (PubChem). (2025). 4-(2-Amino-2-hydroxyethyl)morpholin-2-ol Compound Summary. Available at: [Link]

  • Palchykov, V. A. (2013).[1] Morpholines.[1][2][3][4][5][6][7][8] Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Available at: [Link]

  • Carboni, B. & Berrée, F. (2006). Third Component Boronic Acid (Petasis Reaction). Science of Synthesis. Available at: [Link]

  • Vertex Pharmaceuticals. (2013). Phenylmorpholines and analogues thereof (Patent US20130203752A1).

Sources

Protecting group strategies for "Morpholin-2-ol" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Strategies for Morpholin-2-ol Synthesis

Ticket ID: #MORPH-2OL-SYNTH Status: Open Priority: High (Technical Blocker) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "Hidden" Instability

Welcome to the technical support center. You are likely here because your "Morpholin-2-ol" synthesis is failing during purification or showing inconsistent NMR data.

The Core Issue: Morpholin-2-ol is not a standard alcohol; it is a cyclic hemiaminal (a masked aldehyde). It exists in a dynamic equilibrium with its open-chain amino-aldehyde form.

  • Without Electron-Withdrawing Groups (EWGs): The equilibrium favors the open chain or polymerization.

  • With N-EWGs (Boc, Cbz, Fmoc): The ring is stabilized, allowing isolation.

This guide provides the protection strategies and protocols required to lock this equilibrium and successfully isolate the target.

Module 1: The Stability Paradox & Protecting Group Strategy

The choice of Nitrogen protecting group (PG) dictates the stability of the C2-hydroxyl group. You cannot treat the amine and the alcohol as independent variables in this scaffold.

Critical Decision Matrix
N-Protecting GroupElectronic EffectRing StabilityRecommended For
Boc (tert-Butoxycarbonyl) Strong EWGHigh General synthesis; stable to basic workups.
Cbz (Benzyloylcarbonyl) Strong EWGHigh Orthogonal to acid-sensitive side chains.
Fmoc Strong EWGModerate/High Solid-phase synthesis (base labile).
Benzyl (Bn) / Alkyl Electron DonatingVery Low Avoid. Promotes ring opening and dimerization.

Expert Insight: Never attempt to synthesize a "naked" N-alkyl morpholin-2-ol unless you plan to trap it immediately in situ (e.g., reductive amination). For isolation, you must use a carbamate (Boc/Cbz).

Module 2: Visualization of the Equilibrium

The following diagram illustrates why your compound might appear as "streaks" on TLC or broad peaks in NMR. The N-protecting group (PG) is the "lock" that prevents the open-chain aldehyde from reacting further.

MorpholineEquilibrium cluster_legend Stability Factor Lactol Morpholin-2-ol (Closed Ring Form) OpenChain Amino-Aldehyde (Open Chain Form) Lactol->OpenChain Equilibrium (Fast without EWG) Trapped Stable Product (e.g., O-Methyl Acetal) Lactol->Trapped O-Protection (MeOH/H+) Dimer Dimer/Oligomer (Decomposition) OpenChain->Dimer Self-Condensation Note N-EWG (Boc/Cbz) shifts equilibrium strongly toward the Closed Ring.

Figure 1: The Hemiaminal Equilibrium. Without an electron-withdrawing group on the nitrogen, the open-chain aldehyde dominates, leading to decomposition.

Module 3: Standard Operating Procedure (SOP)

Protocol: Synthesis of N-Boc-Morpholin-2-ol via Lactone Reduction

The most reliable route is the partial reduction of N-Boc-morpholin-2-one (a lactone). Direct cyclization of amino aldehydes is prone to failure.

Reagents:

  • Substrate: N-Boc-morpholin-2-one (commercially available or synthesized from N-Boc-ethanolamine + glyoxal derivatives).

  • Reductant: DIBAL-H (1.0 M in Toluene).[1]

  • Solvent: Anhydrous THF or Toluene.

  • Quench: Rochelle's Salt (Potassium sodium tartrate).

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Dissolve N-Boc-morpholin-2-one (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Cryogenic Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). This is critical to prevent over-reduction to the diol.

  • Reduction: Add DIBAL-H (1.1 equiv) dropwise over 20 minutes via syringe pump or pressure-equalizing funnel.

    • Checkpoint: Maintain internal temperature below -70 °C.

  • Monitoring: Stir at -78 °C for 1–2 hours. Monitor by TLC (stain with PMA or Anisaldehyde; hemiaminals may not UV absorb strongly).

  • Quenching (Critical):

    • While still at -78 °C, add MeOH (5 equiv) dropwise to destroy excess hydride.

    • Add saturated aqueous Rochelle's salt solution (equal volume to reaction solvent).

    • Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 2–3 hours until the biphasic mixture becomes clear (aluminum emulsion breakdown).

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na2SO4.[1]

  • Purification:

    • Warning: Silica gel is slightly acidic and can degrade the hemiaminal.

    • Recommendation: Use neutralized silica (add 1% Et3N to the eluent) or perform a rapid filtration if the purity is acceptable.

Module 4: Troubleshooting & FAQs

Q1: My product disappears or streaks badly on silica gel columns. Why? A: Morpholin-2-ol is an acid-sensitive hemiaminal. Standard silica gel (pH ~5-6) catalyzes the ring opening to the aldehyde, which then sticks to the silica or decomposes.

  • Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in Hexanes/EtOAc. Alternatively, use neutral Alumina.

Q2: The NMR shows broad peaks and "garbage" in the baseline. A: You are likely observing rotamers (due to the N-Boc group) and the hemiaminal equilibrium.

  • Fix: Run the NMR at elevated temperature (e.g., 50 °C in DMSO-d6) to coalesce the rotamers. If peaks remain distinct but complex, you may have a mixture of the cyclic lactol and open-chain aldehyde.

Q3: Can I protect the C2-Hydroxyl group? A: Yes, and this is often recommended for long-term storage.

  • Silylation: TBSCl / Imidazole / DMF will yield the N-Boc-2-(TBS-oxy)morpholine.

  • Methylation: Treatment with MeOH and a catalytic acid (PPTS) converts the hemiaminal to the mixed acetal (N-Boc-2-methoxymorpholine), which is significantly more stable.

Q4: How do I achieve Orthogonal Protection? A: If you need to manipulate the Nitrogen later without affecting the Oxygen, or vice versa, follow this strategy:

OrthogonalStrategy Start Target: Orthogonal Protection PathA Route A: Base-Labile N-PG (Fmoc) Start->PathA PathB Route B: Acid-Labile N-PG (Boc) Start->PathB StepA Protect O-2 with Silyl Ether (TBS/TIPS) - Fluoride Labile PathA->StepA Compatible StepB Protect O-2 with Benzyl (Bn) - Hydrogenolysis Labile PathB->StepB Compatible Result Fully Orthogonal System StepA->Result StepB->Result

Figure 2: Orthogonal protection strategies allow selective deprotection of either the amine or the hydroxyl group.

References

  • DIBAL-H Reduction of Lactones

    • Protocol Standard: "Partial Reduction of Esters and Lactones."[2] Organic Syntheses, Coll. Vol. 8, p. 339 (1993).

    • Source:

  • Morpholine Synthesis & Stability

    • Review: "Morpholines: Synthesis and Biological Activity."[3] Russian Journal of Organic Chemistry, 2013, 49(6), 795–823.[3]

    • Source:

  • Protecting Group Strategies (Boc/Cbz)

    • Textbook Authority: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
    • Source:

  • Hemiaminal Stability (N-Acyl stabilization)

    • Mechanistic Insight: "Stable Hemiaminals: 2-Aminopyrimidine Derivatives."[4] Molecules, 2015, 20(8), 14033–14049. (Demonstrates EWG stabilization principles).

    • Source:

Sources

Optimizing reaction conditions for N-alkylation of "Morpholin-2-ol"

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with a comprehensive technical resource for optimizing the N-alkylation of "Morpholin-2-ol." This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and rationalize your experimental choices.

Technical Support Center: N-Alkylation of Morpholin-2-ol

The N-alkylation of morpholin-2-ol and its derivatives is a critical transformation in medicinal chemistry, as these scaffolds are prevalent in numerous biologically active compounds.[1] However, the presence of two nucleophilic centers—the secondary amine (N-H) and the secondary alcohol (O-H)—presents a significant challenge in achieving selective N-alkylation over the competing O-alkylation. This guide provides a structured approach to overcoming this and other common hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when N-alkylating morpholin-2-ol?

The core challenge is achieving high regioselectivity for the nitrogen atom. The morpholin-2-ol structure contains two nucleophilic sites: the secondary amine nitrogen and the secondary alcohol oxygen. The relative nucleophilicity of these sites can be influenced by reaction conditions, leading to a mixture of N-alkylated and O-alkylated products, which are often difficult to separate. Other potential issues include di-alkylation of the nitrogen, formation of quaternary ammonium salts, and racemization if the starting material is chiral.

Q2: What are the two main strategies for the N-alkylation of morpholin-2-ol?

The two most common and effective methods are:

  • Direct Alkylation: This involves the reaction of morpholin-2-ol with an electrophilic alkylating agent, such as an alkyl halide (e.g., R-Br, R-I) or alkyl sulfonate (e.g., R-OTs, R-OMs), in the presence of a base.[2][3]

  • Reductive Amination: This two-step, one-pot process involves the reaction of morpholin-2-ol with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the N-alkylated product.[4][5] This method avoids the use of harsh alkylating agents and often provides higher N-selectivity.[5][6]

Q3: How do I choose between direct alkylation and reductive amination?

Your choice depends on the availability of starting materials, the desired alkyl group, and functional group tolerance.

  • Choose Direct Alkylation when:

    • The corresponding alkyl halide is readily available and inexpensive.

    • You are introducing a simple alkyl group (e.g., methyl, ethyl, benzyl).

    • The reaction can be driven to high N-selectivity with the right choice of base and solvent.

  • Choose Reductive Amination when:

    • The corresponding aldehyde or ketone is more accessible or stable than the alkyl halide.

    • You need to install more complex or sterically hindered alkyl groups.

    • Your substrate is sensitive to the harsher conditions or byproducts (acid) of direct alkylation.

    • You require higher N-selectivity, as the reaction mechanism inherently favors N-alkylation.[6]

Troubleshooting Guide: Common Experimental Issues

Problem 1: My reaction yields a mixture of N- and O-alkylated products. How can I improve N-selectivity?

This is the most common issue. The N- vs. O-alkylation outcome is a classic example of thermodynamic vs. kinetic control and is heavily influenced by your choice of base, solvent, and counter-ion.[7][8]

Root Cause Analysis:

  • Basicity and Nucleophilicity: The pKa of the protonated secondary amine is typically around 10-11, while the pKa of the alcohol is around 16-17. A base will preferentially deprotonate the more acidic N-H proton. However, the resulting alkoxide (R-O⁻) is often a stronger nucleophile than the neutral amine (R₂NH).

  • Hard and Soft Acid-Base (HSAB) Theory: The nitrogen atom is a "softer" nucleophile than the oxygen atom. "Soft" electrophiles (like alkyl iodides) tend to react preferentially at the "soft" nitrogen center, while "harder" electrophiles might favor the "hard" oxygen center.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, and acetonitrile (MeCN) are generally preferred.[8] They solvate the cation of the base but do not hydrogen-bond with the nucleophiles, thus enhancing their reactivity. Protic solvents (like alcohols) can solvate both the amine and the alkoxide, potentially leveling their nucleophilicity and leading to poorer selectivity.

Solutions:

  • Optimize the Base:

    • Use a mild, non-nucleophilic, sterically hindered base: Weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent starting points.[2][8] They are generally strong enough to deprotonate the N-H but not the O-H, allowing the neutral, more nucleophilic amine to react.

    • Avoid strong, hard bases: Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) will deprotonate both the N-H and O-H, generating the more reactive alkoxide and favoring O-alkylation.[7]

  • Optimize the Solvent:

    • Switch to a polar aprotic solvent: If you are using a protic solvent, switch to DMF or MeCN. These solvents often favor N-alkylation.[8]

  • Change the Alkylating Agent:

    • Increase the "softness" of the electrophile: If using an alkyl bromide, try switching to the corresponding alkyl iodide. The softer iodide is a better leaving group and will react more readily with the softer nitrogen nucleophile.

  • Consider a Protecting Group Strategy:

    • If selectivity remains poor, protect the alcohol (e.g., as a silyl ether like TBDMS or a benzyl ether) before performing the N-alkylation. The protecting group can be removed in a subsequent step. This adds steps but guarantees selectivity.

Problem 2: I am observing low or no conversion of my starting material.

Root Cause Analysis:

  • Insufficiently reactive electrophile: Alkyl chlorides are significantly less reactive than bromides or iodides.[3] Sterically hindered electrophiles will also react more slowly.

  • Poor base strength or solubility: The base may not be strong enough to facilitate the reaction or may be poorly soluble in the chosen solvent.

  • Low reaction temperature: Many alkylations require heating to proceed at a reasonable rate.[9][10]

  • Deactivation of reagents: Moisture in the reaction can quench bases like NaH. The alkylating agent may have degraded upon storage.

Solutions:

  • Increase Electrophile Reactivity:

    • Switch from an alkyl chloride to a bromide or iodide.

    • Add a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) if using an alkyl chloride or bromide. This performs an in situ Finkelstein reaction to generate the more reactive alkyl iodide.

  • Re-evaluate the Base and Solvent:

    • Ensure your base is sufficiently strong and soluble. For example, Cs₂CO₃ is more soluble in DMF than K₂CO₃.

    • For reductive amination, ensure the pH is appropriate (typically weakly acidic, ~5-6) to promote iminium ion formation without deactivating the reducing agent.

  • Increase the Reaction Temperature:

    • Gradually increase the temperature (e.g., from room temperature to 50 °C, then 80 °C) while monitoring the reaction by TLC or LC-MS. High temperatures can sometimes decrease selectivity, so proceed with caution.[11]

  • Use an Excess of One Reagent:

    • Using a slight excess (1.1-1.5 equivalents) of the more inexpensive or easily removed reagent (often the alkylating agent) can drive the reaction to completion.[3]

Problem 3: My reaction is forming di-alkylated byproducts.

Root Cause Analysis: The initially formed N-alkylated product is also a secondary amine and can compete with the starting material for the alkylating agent, leading to the formation of a tertiary amine. This is especially problematic if the product is more nucleophilic than the starting material.

Solutions:

  • Control Stoichiometry:

    • Use a molar ratio of morpholin-2-ol to alkylating agent of 1:1 or even a slight excess of the morpholin-2-ol. Avoid a large excess of the alkylating agent.

  • Slow Addition:

    • Add the alkylating agent slowly (e.g., via syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting material over the product.

  • Switch to Reductive Amination:

    • Reductive amination is inherently less prone to over-alkylation than direct alkylation, making it an excellent alternative if this is a persistent problem.

Data Presentation: Guiding Your Experimental Design

The following tables summarize key parameters to guide your optimization.

Table 1: Comparison of N-Alkylation Methods

FeatureDirect Alkylation (with Alkyl Halide)Reductive Amination (with Aldehyde/Ketone)
Selectivity Variable; highly dependent on conditions.Generally high N-selectivity.[5]
Substrate Scope Good for simple alkyl groups (Me, Et, Bn).Excellent for diverse and complex alkyl groups.
Byproducts Halide salts (e.g., KBr), which can be acidic.Water, borate salts.
Key Reagents Alkyl halide, Base (e.g., K₂CO₃, Et₃N).[2]Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃).[2][4]
Common Solvents DMF, MeCN, CH₂Cl₂.CH₂Cl₂, DCE, MeOH.[2]

Table 2: Influence of Base and Solvent on N- vs. O-Selectivity in Direct Alkylation

BaseSolventExpected Predominant ProductRationale
K₂CO₃ / Cs₂CO₃DMF / MeCNN-AlkylationMild base favors reaction of the neutral amine in a polar aprotic solvent.[8]
NaH / LiHMDSTHF / DMFO-AlkylationStrong base generates the more nucleophilic alkoxide.[7]
Et₃N / DIPEACH₂Cl₂N-AlkylationOrganic bases act as acid scavengers, allowing the neutral amine to react.
K₂CO₃EthanolMixtureProtic solvent can solvate both nucleophiles, reducing selectivity.

Visualization of Key Processes

Competitive N- vs. O-Alkylation Pathways

The following diagram illustrates the critical decision point in the direct alkylation of morpholin-2-ol. The choice of base dictates which pathway is favored.

G cluster_start Starting Materials cluster_base Base Choice cluster_products Potential Products S Morpholin-2-ol + R-X B_mild Mild Base (e.g., K₂CO₃) S->B_mild Favors B_strong Strong Base (e.g., NaH) S->B_strong Favors I_N Neutral Amine Reacts B_mild->I_N Path I_O Alkoxide Formed Reacts B_strong->I_O Path P_N Desired N-Alkylated Product P_O Side Product O-Alkylated Product I_N->P_N SELECTIVE I_O->P_N minor I_O->P_O NON-SELECTIVE G cluster_da Direct Alkylation Path cluster_ra Reductive Amination Path start Define Target (Alkyl Group R) choose_method Choose Method: Direct Alkylation vs. Reductive Amination start->choose_method da1 Step 1: Screen Bases (K₂CO₃ vs. Et₃N) Solvent: MeCN, Temp: RT choose_method->da1 R-X available ra1 Step 1: Screen Reducing Agents (NaBH(OAc)₃ vs. NaBH₃CN) choose_method->ra1 RCHO/RCOR available da2 Step 2: Optimize Solvent & Temp (DMF, 50-80 °C) da1->da2 da3 Step 3: Change Halide (R-Br to R-I) da2->da3 analyze Analyze Outcome (LC-MS, NMR for N/O ratio) da3->analyze ra2 Step 2: Optimize Solvent & pH (DCE vs. MeOH; add AcOH) ra1->ra2 ra2->analyze finish Optimized Conditions Proceed to Scale-up analyze->finish >95:5 N/O ratio troubleshoot Outcome Not Ideal? Return to Method Choice or Consider Protecting Group analyze->troubleshoot <95:5 N/O ratio troubleshoot->choose_method

Caption: Logical workflow for optimizing N-alkylation reactions.

Experimental Protocols

Method 1: Direct N-Alkylation with an Alkyl Halide

This protocol uses potassium carbonate, a mild base that favors N-selectivity.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Morpholin-2-ol (1.0 eq.).

  • Solvent and Base: Add anhydrous acetonitrile (MeCN) or dimethylformamide (DMF) (to make a 0.1-0.2 M solution) followed by finely ground potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Addition of Electrophile: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-80 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to isolate the pure N-alkylated product.

Method 2: N-Alkylation via Reductive Amination

This protocol uses sodium triacetoxyborohydride, a mild and selective reducing agent that is compatible with weakly acidic conditions. [2]

  • Setup: To a round-bottom flask, add Morpholin-2-ol (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.).

  • Solvent: Add an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (CH₂Cl₂) (to make a 0.1-0.2 M solution).

  • Iminium Formation: If desired, add a catalytic amount of acetic acid (0.1 eq.) to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred mixture. The reaction is often mildly exothermic.

  • Reaction: Stir at room temperature and monitor by TLC or LC-MS until the reaction is complete (typically 2-12 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases. Separate the organic layer, and extract the aqueous layer twice with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography as described in Method 1.

References

  • ResearchGate. N-alkylation of morpholine with other alcohols | Download Table. Available from: [Link]

  • Organic Chemistry Portal. N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. Available from: [Link]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104, 163–171. Available from: [Link]

  • Soderquist, J. A., & Rane, A. (1993). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 5(21), 4013–4015. Available from: [Link]

  • ResearchGate. N‐Alkylation of amines with alcohols by using iron/amino acid as the catalyst. Available from: [Link]

  • ACS Publications. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ACS Catalysis. Available from: [Link]

  • National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Available from: [Link]

  • Nekrasov, M. D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. Available from: [Link]

  • ChemRxiv. (2022). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available from: [Link]

  • National Institutes of Health. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[2][12]aphthyrin-5(6H)-one. Available from: [Link]

  • Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Available from: [Link]

  • National Institutes of Health. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Available from: [Link]

  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5227. Available from: [Link]

  • University of Groningen. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Available from: [Link]

Sources

Technical Support Center: Synthesis of C3-Substituted Morpholin-2-ols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of C3-substituted morpholin-2-ols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. The morpholin-2-ol moiety, a cyclic hemiaminal, is a key building block in medicinal chemistry, but its synthesis, particularly with substitution at the C3 position, presents a unique set of challenges. This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during synthesis, purification, and characterization.

I. Understanding the Core Challenges

The synthesis of C3-substituted morpholin-2-ols typically involves the formation of a morpholin-2-one precursor followed by a controlled reduction. The primary difficulties arise from:

  • Stereocontrol at C3 and C2: Establishing the desired relative and absolute stereochemistry at the C3 position during the formation of the morpholine ring is a significant hurdle. The subsequent reduction of the morpholin-2-one to the morpholin-2-ol introduces a second stereocenter at C2 (the hemiaminal carbon), often leading to diastereomeric mixtures.

  • Stability of the Hemiaminal: The morpholin-2-ol is a cyclic hemiaminal, which can be sensitive to acidic and basic conditions, potentially leading to decomposition or equilibration with the open-chain amino aldehyde tautomer.

  • Purification of Diastereomers and Enantiomers: The separation of closely related stereoisomers can be challenging, often requiring specialized chromatographic techniques.

This guide will provide practical, field-tested advice to navigate these challenges effectively.

II. Troubleshooting Guide: From Low Yields to Isomer Headaches

This section is formatted in a question-and-answer style to directly address specific problems you may be encountering in the lab.

A. Challenges in Morpholin-2-one Precursor Synthesis

Question 1: My intramolecular cyclization to form the C3-substituted morpholin-2-one is giving a low yield. What are the likely causes and solutions?

A low yield in the cyclization step to form the morpholin-2-one can often be traced back to several factors related to the starting materials and reaction conditions.

Potential Causes and Recommended Solutions:

Potential Cause Explanation Troubleshooting Steps
Inefficient N-alkylation or N-acylation The initial step of attaching the two-carbon unit to the nitrogen of the amino alcohol precursor is crucial. Incomplete reaction will result in uncyclized starting material.- Optimize Base and Solvent: For N-alkylation with reagents like ethyl bromoacetate, ensure a sufficiently strong, non-nucleophilic base (e.g., K₂CO₃, NaH) is used in an appropriate aprotic solvent (e.g., DMF, ACN). - Monitor Reaction Progress: Use TLC or LC-MS to ensure complete consumption of the starting amino alcohol before proceeding to the cyclization step.
Steric Hindrance A bulky substituent at the C3 position can sterically hinder the intramolecular nucleophilic attack of the hydroxyl group on the carbonyl carbon.- Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. - Use a Stronger, Non-nucleophilic Base: For base-mediated cyclizations, a stronger base like potassium tert-butoxide can increase the nucleophilicity of the hydroxyl group.
Side Reactions The starting amino alcohol can undergo intermolecular reactions, leading to dimers or polymers, especially at high concentrations.- High Dilution Conditions: Perform the cyclization under high dilution to favor the intramolecular reaction over intermolecular side reactions. - Protecting Group Strategy: Ensure the nitrogen is appropriately protected (e.g., with Boc or Ts) to prevent unwanted side reactions. The choice of protecting group can also influence the conformational preference for cyclization.
Decomposition of Starting Materials Some amino alcohols or their derivatives can be unstable under the reaction conditions.- Check Starting Material Purity: Ensure the purity of your starting amino alcohol. - Mild Reaction Conditions: If possible, explore milder cyclization conditions, such as using coupling agents for amide bond formation followed by cyclization.

Question 2: I am observing the formation of multiple products in my morpholin-2-one synthesis. How can I improve the selectivity?

The formation of multiple products often points to issues with regioselectivity or the formation of stable intermediates that can react further.

Troubleshooting Flowchart for Poor Selectivity:

Start Multiple Products Observed CheckStereochem Are the products diastereomers? Start->CheckStereochem CheckRegio Are the products regioisomers? Start->CheckRegio CheckByproducts Are they unrelated byproducts? Start->CheckByproducts DiastereomerCause Likely due to poor stereocontrol in an earlier step or epimerization at C3. CheckStereochem->DiastereomerCause RegioisomerCause Can occur if there are multiple nucleophilic sites for cyclization. CheckRegio->RegioisomerCause ByproductCause Could be due to decomposition, side reactions of starting materials, or impurities. CheckByproducts->ByproductCause DiastereomerSolution - Re-evaluate the stereoselective synthesis of your amino alcohol precursor. - Use a chiral auxiliary to direct the stereochemistry. - For base-catalyzed cyclizations, consider milder bases or lower temperatures to prevent epimerization of the α-carbon to the carbonyl. DiastereomerCause->DiastereomerSolution RegioisomerSolution - Employ protecting groups to differentiate between nucleophiles (e.g., protecting a primary vs. a secondary alcohol). - Choose reaction conditions that favor the desired cyclization pathway (e.g., thermodynamic vs. kinetic control). RegioisomerCause->RegioisomerSolution ByproductSolution - Purify all starting materials and reagents. - Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation. - Analyze byproducts by NMR and MS to identify their structures and deduce the side reaction pathway. ByproductCause->ByproductSolution

Caption: Troubleshooting Decision Tree for Product Selectivity.

B. Challenges in the Reduction of Morpholin-2-ones to Morpholin-2-ols

Question 3: My reduction of the C3-substituted morpholin-2-one to the morpholin-2-ol is giving a low yield or a mixture of products. What should I consider?

The reduction of the lactone to the hemiaminal is a delicate transformation. Over-reduction to the amino diol or incomplete reaction are common pitfalls.

Potential Causes and Recommended Solutions:

Potential Cause Explanation Troubleshooting Steps
Over-reduction Strong reducing agents like LiAlH₄ will readily reduce the hemiaminal further to the corresponding 1,2-amino diol.- Use a Milder Reducing Agent: Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) is the reagent of choice for this transformation. - Stoichiometry is Key: Carefully control the stoichiometry of the reducing agent. Use of 1.0-1.2 equivalents of DIBAL-H is typically sufficient.
Incomplete Reaction Insufficient reducing agent or low reaction temperature can lead to incomplete conversion of the starting morpholin-2-one.- Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider allowing it to warm slowly to a slightly higher temperature (e.g., -60 °C or -40 °C) or extending the reaction time. - Check Reagent Quality: Ensure your reducing agent is fresh and has been properly stored to maintain its activity.
Formation of Diastereomers The reduction of the carbonyl creates a new stereocenter at C2. The facial selectivity of the hydride attack can be influenced by the existing stereocenter at C3 and the N-protecting group, often leading to a mixture of diastereomers.- Bulky Reducing Agents: Consider using a bulkier reducing agent which may enhance the facial selectivity of the hydride attack. - Lewis Acid Additives: The use of a Lewis acid, such as BF₃·OEt₂, with a reducing agent like triethylsilane (Et₃SiH), can influence the diastereoselectivity of the reduction.[1] - Temperature Control: Lowering the reaction temperature can sometimes improve diastereoselectivity.

Experimental Protocol: Diastereoselective Reduction of a C3-Substituted N-Tosyl-Morpholin-2-one

  • Preparation: Dissolve the N-tosyl-morpholin-2-one (1.0 equiv) in anhydrous dichloromethane (DCM) or toluene (to make a 0.1 M solution) in a flame-dried, three-neck round-bottom flask under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add triethylsilane (Et₃SiH, 1.5 equiv) to the cooled solution, followed by the slow, dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 equiv).

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

  • Work-up: Allow the mixture to warm to room temperature and stir until both layers are clear. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to separate the diastereomers.

C. Purification and Stability of C3-Substituted Morpholin-2-ols

Question 4: I am having difficulty separating the diastereomers of my C3-substituted morpholin-2-ol. What are the best strategies?

The separation of diastereomers is a common challenge. Due to their similar polarities, baseline separation can be difficult to achieve.

Strategies for Diastereomer Separation:

  • Flash Column Chromatography: This is the most common method.

    • Solvent System Optimization: A systematic screen of solvent systems is crucial. Start with a non-polar/polar system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. If separation is still poor, consider adding a small amount of a third solvent, such as dichloromethane or methanol, to modulate the selectivity.

    • Use of Additives: For basic morpholine derivatives, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and resolution by deactivating acidic sites on the silica gel.

    • High-Performance Flash Chromatography: Utilizing smaller particle size silica cartridges can significantly improve resolution compared to standard flash chromatography.

  • Preparative HPLC: For difficult separations, preparative reverse-phase or normal-phase HPLC can provide baseline separation.

  • Crystallization: If one of the diastereomers is a crystalline solid, fractional crystallization can be an effective purification method.

Question 5: My purified C3-substituted morpholin-2-ol appears to be decomposing upon storage. How can I improve its stability?

The hemiaminal functionality is inherently less stable than a standard alcohol or amine.

Tips for Storage and Handling:

  • Storage Conditions: Store the purified compound at low temperatures (-20 °C or lower) under an inert atmosphere (argon or nitrogen).

  • Avoid Acidic and Basic Conditions: The hemiaminal is susceptible to ring-opening under both acidic and basic conditions. When handling, use neutral solvents and avoid contact with strong acids or bases.

  • N-Protection: Maintaining an electron-withdrawing protecting group on the nitrogen (e.g., Ts, Boc) can enhance the stability of the hemiaminal.[1]

III. Frequently Asked Questions (FAQs)

Q1: What are the best N-protecting groups for the synthesis of C3-substituted morpholin-2-ols?

The choice of the nitrogen protecting group is critical as it can influence the stereochemical outcome of reactions and the stability of the final product.

  • Tosyl (Ts): The tosyl group is a robust, electron-withdrawing group that can activate the nitrogen for certain reactions and often provides crystalline products, which can aid in purification. It is deprotected under harsh reducing conditions.

  • tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its ease of introduction and removal under acidic conditions. Its steric bulk can also influence the diastereoselectivity of subsequent reactions.

  • Benzyl (Bn): The benzyl group is introduced by reductive amination or alkylation and is typically removed by hydrogenolysis. It is generally stable to a wide range of reaction conditions.

The optimal protecting group will depend on the specific synthetic route and the desired downstream transformations.

Q2: How can I confirm the relative and absolute stereochemistry of my C3-substituted morpholin-2-ol?

Determining the stereochemistry is crucial. A combination of techniques is often required:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • NOE (Nuclear Overhauser Effect) Experiments: NOESY or ROESY experiments can be used to determine the relative stereochemistry by observing through-space correlations between protons on the C3 substituent and protons on the morpholine ring.[1]

    • Coupling Constants: The magnitude of the coupling constants between protons on C2 and C3 can provide information about their dihedral angle and thus their relative orientation (cis or trans).

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous determination of both the relative and absolute stereochemistry.

  • Chiral HPLC: Comparison of the retention time of your product with that of a known standard on a chiral column can be used to determine the absolute stereochemistry.

Q3: Is it possible to synthesize enantiomerically pure C3-substituted morpholin-2-ols?

Yes, several strategies can be employed:

  • Chiral Starting Materials: The most straightforward approach is to start with an enantiomerically pure amino alcohol.

  • Chiral Resolution: A racemic mixture of the final product or a key intermediate can be resolved using chiral HPLC or by forming diastereomeric salts with a chiral acid or base and separating them by crystallization.

  • Asymmetric Synthesis: Chiral catalysts or auxiliaries can be used to induce stereoselectivity during the formation of the morpholine ring.

Chiral HPLC for Enantiomeric Separation:

The separation of enantiomers requires a chiral stationary phase (CSP). The choice of CSP is often empirical, but some common phases for amine-containing compounds include:

Chiral Stationary Phase (CSP) Type Common Trade Names Typical Mobile Phases Notes
Polysaccharide-based Chiralcel OD-H, Chiralpak AD-H, Chiralpak IAHexane/Isopropanol, Hexane/EthanolBroad applicability for a wide range of compounds. The most common starting point for screening.
Macrocyclic Glycopeptide Chirobiotic V, Chirobiotic TPolar organic, Reverse-phase, Normal-phaseCan be effective for polar and ionizable compounds.
Pirkle-type Whelk-O 1, (S,S)-DACH-DNBNormal-phase (Hexane/IPA/DCM)Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.

It is recommended to screen a variety of chiral columns and mobile phases to find the optimal separation conditions.

IV. Concluding Remarks

The synthesis of C3-substituted morpholin-2-ols is a challenging but rewarding endeavor. By understanding the key challenges and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve their success rate in obtaining these valuable compounds. Careful planning of the synthetic route, meticulous control of reaction conditions, and a systematic approach to purification are paramount.

V. References

  • Orosz, G., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6539–6550. [Link]

Sources

Technical Support Center: Morpholin-2-ol Degradation & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Morpholin-2-ol" Degradation Pathways, Stability, and Analytical Troubleshooting Audience: Researchers, Analytical Scientists, and Drug Development Professionals Status: Active Guide

Introduction: The "Chameleon" Intermediate

Welcome to the technical support center for Morpholine derivatives. If you are accessing this guide, you are likely encountering "ghost peaks," shifting retention times, or mass balance deficits in your analysis of morpholine-containing drugs (e.g., Linezolid, Gefitinib, Timolol).

The Core Issue: Morpholin-2-ol (2-hydroxymorpholine) is rarely a stable end-product. It is a cyclic hemiaminal —a transient intermediate that exists in a dynamic equilibrium with its open-chain aldehyde form. Attempting to isolate or quantify it without stabilizing this equilibrium often leads to experimental failure.

This guide provides the mechanistic pathways, byproducts, and specific troubleshooting protocols to stabilize and analyze this elusive species.

Module 1: Degradation Pathways & Mechanisms

Q: What is the origin of Morpholin-2-ol and what does it become?

A: Morpholin-2-ol is the primary oxidative metabolite of the morpholine ring. It is formed via hydroxylation at the


-carbon (C2 or C6), typically catalyzed by Cytochrome P450 enzymes (in vivo) or radical oxidation (forced degradation).

Once formed, it destabilizes the ring, leading to ring opening and subsequent oxidation.

The Degradation Cascade[1]

The following diagram illustrates the oxidative cascade from the parent Morpholine ring to the stable acid metabolite.

MorpholineDegradation cluster_equilibrium The Instability Zone (Tautomerism) Morpholine Morpholine Ring (Parent Drug) Radical α-C Radical Morpholine->Radical Oxidation (P450/ROS) NOxide Morpholine N-Oxide Morpholine->NOxide N-Oxidation (FMO) Morpholin2ol Morpholin-2-ol (Cyclic Hemiaminal) Radical->Morpholin2ol +OH Aldehyde (2-Hydroxyethyl) aminoacetaldehyde (Open Chain) Morpholin2ol->Aldehyde Ring Opening HEG N-(2-Hydroxyethyl)glycine (Stable Acid) Aldehyde->HEG Oxidation (Aldehyde Dehydrogenase) Glycolic Glycolic Acid + Ethanolamine Aldehyde->Glycolic C-N Cleavage (Hydrolysis)

Figure 1: The oxidative degradation pathway of morpholine. Note the reversible equilibrium between the cyclic hemiaminal (Morpholin-2-ol) and the open-chain aldehyde.

Key Byproducts Table
Compound NameStructure TypeStabilityDetection Note
Morpholin-2-ol Cyclic HemiaminalUnstable Often undetectable; converts to aldehyde on column.
(2-Hydroxyethyl)aminoacetaldehyde AldehydeReactiveElectrophilic; requires derivatization (DNPH) to see.
N-(2-Hydroxyethyl)glycine Amino AcidStableThe primary marker for morpholine ring degradation.
Morpholine N-oxide N-OxideStableDistinct +16 Da mass shift; often a separate pathway.
Glycolic Acid Organic AcidStableResult of C-N bond cleavage; very polar.

Module 2: Troubleshooting "Ghost Peaks" (Equilibrium)

Q: Why does my Morpholin-2-ol peak shape change with pH or temperature?

A: You are observing Ring-Chain Tautomerism . Morpholin-2-ol is not a static molecule.[1][2][3][4][5][6][7] In solution, it constantly opens and closes.

  • Acidic pH: Promotes ring opening (protonation of the ring oxygen or nitrogen facilitates cleavage).

  • Basic pH: May stabilize the ring slightly or promote polymerization.

  • Protic Solvents (MeOH/Water): Can react with the open aldehyde to form hemiacetals (e.g., O-methyl-morpholin-2-ol), creating "M+14" or "M+32" artifacts in LC-MS.

Diagnostic Test: If you suspect your peak is splitting or disappearing:

  • Run the sample at 4°C (slows the interconversion).

  • Compare HILIC (organic rich) vs. Reverse Phase (aqueous rich). High water content drives the equilibrium toward the open aldehyde hydrate.

Module 3: Analytical Protocols

Protocol A: Quantifying the Unstable Intermediate (Derivatization)

Use this if you MUST quantify the Morpholin-2-ol/Aldehyde sum.

Principle: Since the open-chain aldehyde is the reactive species, we trap it with 2,4-Dinitrophenylhydrazine (DNPH). This pulls the equilibrium entirely to the open form, creating a stable hydrazone.

Step-by-Step:

  • Reagent Prep: Dissolve DNPH (10 mM) in Acetonitrile with 0.1% Formic Acid.

  • Reaction: Mix Sample (100 µL) + DNPH Solution (100 µL).

  • Incubation: 60 minutes at 40°C.

  • Quench: Add 20 µL of Acetone (scavenges excess DNPH).

  • Analysis: Analyze via RP-HPLC (C18). Look for the hydrazone adduct (Mass = Aldehyde + 180 Da).

Protocol B: LC-MS Profiling of Stable Degradants

Use this for general impurity profiling.

Challenge: The degradation products (HEG, Glycolic acid) are highly polar and will elute in the void volume on C18 columns. Solution: Use Hydrophilic Interaction Liquid Chromatography (HILIC).

Recommended Conditions:

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Alkaline pH aids retention of acidic metabolites.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes.

  • Detection: ESI Negative Mode (for Glycine/Glycolic acid) and ESI Positive Mode (for N-oxides).

Module 4: Safety & Toxicity (The "Hidden" Risk)[1]

Q: Are there specific toxicity concerns with these byproducts?

A: Yes. While Morpholin-2-ol itself is transient, it indicates the morpholine ring is chemically active.

  • N-Nitrosation: If your degradation environment includes nitrites (or nitrosating agents), the morpholine ring (secondary amine) can form N-Nitrosomorpholine (NMOR) .[5]

    • Risk: NMOR is a potent carcinogen (Class 2B).

    • Control: Ensure formulation excipients are nitrite-free.

  • Aldehyde Reactivity: The open-chain aldehyde form is an electrophile. It can react with protein residues (lysine) in biological systems, potentially causing sensitization or immunogenicity in drug products.

Summary Decision Tree

Use this flow to determine your experimental approach.

DecisionTree Start Start: Analyzing Morpholine Degradants Q1 Goal? Start->Q1 Path1 Quantify Total Degradation Q1->Path1 Routine QC Path2 Identify Specific Intermediate Q1->Path2 R&D / Mech Action1 Measure Stable End Product (N-(2-Hydroxyethyl)glycine) Path1->Action1 LC-MS (HILIC) Action2 Is the peak splitting or broad? Path2->Action2 Action3 Derivatize with DNPH (Trap Aldehyde) Action2->Action3 Yes (Unstable) Action4 Use HILIC Mode Low Temp (4°C) Action2->Action4 No (Attempt Direct)

Figure 2: Analytical decision matrix for morpholine degradation analysis.

References

  • Sielaff, B. et al. (2001).[5] Morpholine Degradation Pathway.[1][5] Eawag Biocatalysis/Biodegradation Database. Link

    • Key Insight: Establishes the P450-mediated hydroxylation and subsequent ring cleavage to (2-aminoethoxy)acetic acid.[1]

  • Gao, S. et al. (2009). Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride.[8] Journal of Chromatography B. Link

    • Key Insight: Confirms the "ring-opened" metabolite (aldehyde/acid) is the major in vivo marker for morpholine drugs.
  • Combourieu, B. et al. (1998).[5] Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450.[1][5][9] Applied and Environmental Microbiology. Link

    • Key Insight: Mechanistic proof of C-N bond cleavage and the instability of the hemiaminal intermedi
  • Health Canada. (2021).[6] Summary of health hazard assessment of morpholine in wax coatings of apples.Link[6]

    • Key Insight: Discusses the nitrosation risks (NMOR)

Sources

Catalyst selection for asymmetric hydrogenation of "Morpholin-2-ol" precursors

Author: BenchChem Technical Support Team. Date: February 2026

An essential process in modern drug discovery is the synthesis of chiral morpholines, which are key structural motifs in numerous bioactive compounds.[1] Asymmetric hydrogenation of prochiral dehydromorpholines presents a highly efficient, atom-economical route to access these valuable building blocks with precise stereochemical control.[2][3] The success of this transformation hinges critically on the judicious selection of a chiral catalyst system, typically a transition metal complexed with a chiral ligand.[4]

This technical support guide, designed for researchers and drug development professionals, provides practical, field-proven insights into catalyst selection and troubleshooting for the asymmetric hydrogenation of morpholin-2-ol precursors.

Part I: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding catalyst systems and initial experimental design.

Q1: What are the primary catalyst systems for hydrogenating unsaturated morpholine precursors?

A1: The most successful and widely employed catalysts are homogeneous systems based on transition metals like Rhodium (Rh), Ruthenium (Ru), and Iridium (Ir).[5] The catalytic performance is profoundly influenced by the choice of both the metal and the chiral ligand.[4]

  • Rhodium (Rh) Catalysts: Rhodium complexes, particularly with chiral bisphosphine ligands, are highly effective for the asymmetric hydrogenation of 2-substituted dehydromorpholines (enamides).[3] Systems using ligands with large bite angles, such as SKP, have demonstrated exceptional enantioselectivities (up to 99% ee) and quantitative yields under mild conditions.[1][6]

  • Ruthenium (Ru) Catalysts: Ru(II)-BINAP systems are renowned for their broad substrate scope, which includes enamides and α,β-unsaturated carboxylic acids.[7] A key consideration is that Ru-catalyzed reactions may yield the opposite enantiomer compared to Rh-catalyzed reactions with the same ligand, owing to different reaction mechanisms.[7]

  • Iridium (Ir) Catalysts: Iridium complexes, often paired with P,N ligands (e.g., PHOX) or N-heterocyclic carbenes (NHCs), are particularly potent for hydrogenating sterically hindered and unfunctionalized olefins and imines.[7][8][9]

Q2: How do I select an initial chiral ligand for my specific morpholine precursor?

A2: Ligand selection is the most critical parameter and is highly substrate-dependent.[7] The ligand's structure dictates the three-dimensional shape of the catalyst's "chiral pocket," which in turn controls the stereochemical outcome.

A logical approach involves starting with a well-established ligand class and then screening a small, diverse library.

  • Analyze Your Substrate: The key is the functionality near the double bond, which can act as a coordinating group. For the enamide structure in dehydromorpholines, chiral diphosphines are an excellent starting point.[7][10]

  • Consult Precedent: For 2-substituted dehydromorpholines, ligands like (R,R,R)-SKP have shown outstanding performance with Rhodium.[3] For other N-heterocyclic substrates, ligands such as BINAP , Josiphos , and PHOX families are robust choices.[7]

  • Screen a Ligand Kit: It is often necessary to screen several ligands to find the optimal match for a new substrate.[7] A good starting kit would include ligands with varying bite angles and electronic properties, such as those listed in the table below.

Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation
Catalyst System (Metal/Ligand)Typical Substrate ClassReported PerformanceReference(s)
[Rh(cod)2]SbF6 / SKP2-Substituted DehydromorpholinesUp to 99% ee, >95% yield[3][6]
Ru(II) / BINAPEnamides, Allylic Alcohols>92% ee[7]
Ir(I) / PHOX LigandsSterically Hindered OlefinsUp to 97% ee[7]
RuCl2(diphosphine)(diamine)Aromatic & Simple KetonesUp to 99% ee[11][12]
Q3: What are typical starting conditions for a screening reaction?

A3: Asymmetric hydrogenation often requires screening multiple parameters, but a standardized set of initial conditions can provide a reliable baseline.[5]

  • Catalyst Loading: 1.0 mol% of the metal precursor and 1.05 mol% of the chiral ligand.

  • Hydrogen Pressure: 30 atm (approx. 435 psi).

  • Solvent: Dichloromethane (DCM) is a common and effective choice.[3]

  • Temperature: Room temperature (20-25 °C).

  • Reaction Time: 24 hours.

These conditions were successfully used in the development of the Rh/SKP system for dehydromorpholine hydrogenation.[3]

Part II: Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Q1: My reaction shows high conversion but low enantioselectivity (<80% ee). What should I do?

A1: This is a classic challenge indicating that while the catalyst is active, the chiral environment is not optimal for stereochemical control.

Potential Causes & Solutions:
  • Poor Substrate-Ligand Match: The chiral pocket of the catalyst is not effectively differentiating between the two faces of the prochiral substrate.

    • Action: Screen a broader range of ligands. If you started with a bisphosphine like BINAP, try a ligand from a different family, such as a P,N ligand (e.g., PHOX) or one with significantly different steric bulk.[7] Small changes to the ligand backbone or phosphine substituents can have a profound impact.

  • Incorrect Metal Center: The chosen metal (e.g., Rh) may not be optimal.

    • Action: Test a different metal precursor (e.g., Ru or Ir) with your best-performing ligand. The mechanistic pathway can change, potentially altering the stereochemical outcome favorably.[4][7]

  • Suboptimal Reaction Conditions: Temperature and pressure can influence the flexibility of the catalyst-substrate complex and affect enantioselectivity.

    • Action (Temperature): Lowering the reaction temperature can enhance selectivity by rigidifying the transition state, though it may slow the reaction rate.

    • Action (Pressure): Varying the hydrogen pressure can sometimes influence the outcome, although this is less common than temperature or solvent effects.

  • Solvent Effects: The solvent can influence catalyst conformation and substrate solvation.

    • Action: Screen a range of solvents with varying polarity, such as toluene, THF, and methanol.

Troubleshooting Workflow for Low Enantioselectivity

G Start Problem: High Conversion, Low % ee (<80%) LigandScreen Screen Diverse Ligand Library (Vary Bite Angle & Sterics) Start->LigandScreen CheckImprovement1 Significant ee Improvement? LigandScreen->CheckImprovement1 MetalScreen Switch Metal Center (e.g., Rh -> Ru or Ir) with Best Ligand CheckImprovement1->MetalScreen No Success Problem Solved: Achieved >90% ee CheckImprovement1->Success Yes CheckImprovement2 Significant ee Improvement? MetalScreen->CheckImprovement2 OptimizeCond Optimize Conditions: 1. Lower Temperature 2. Screen Solvents CheckImprovement2->OptimizeCond No CheckImprovement2->Success Yes OptimizeCond->Success Yes, after optimization Reassess Re-evaluate Substrate or Consider Alternative Synthetic Route OptimizeCond->Reassess No Improvement

Caption: Troubleshooting flowchart for low enantioselectivity.

Q2: My reaction shows poor or no conversion. How can I fix this?

A2: Low reactivity points to issues with catalyst activity, reaction conditions, or substrate quality.

Potential Causes & Solutions:
  • Catalyst Inhibition or Poisoning: The nitrogen atom in the morpholine ring or impurities in the substrate/solvent can coordinate strongly to the metal center, preventing catalytic turnover.[13]

    • Action: Purify the substrate meticulously (e.g., via chromatography or recrystallization). Ensure solvents are anhydrous and degassed. Consider using additives that can mitigate product inhibition.[14]

  • Insufficiently Active Catalyst: The chosen catalyst system may simply not be active enough for your specific substrate under the initial conditions.

    • Action: Increase the reaction temperature or hydrogen pressure. A higher catalyst loading (e.g., 2-5 mol%) can also be tested, although this is less ideal for process efficiency.

  • Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.

    • Action: See Q3 below for a detailed breakdown.

  • Incorrect Catalyst Preparation: For catalysts generated in situ, the pre-activation step is critical.

    • Action: Ensure the metal precursor and ligand are properly mixed and given sufficient time to form the active catalytic species before adding the substrate. For some Ru systems, activation with a base is required to form the active RuH species.[12]

Q3: I suspect catalyst deactivation is occurring. What are the signs and solutions?

A3: Catalyst deactivation is often indicated by a reaction that starts well but stalls before reaching full conversion.[15]

Potential Causes & Solutions:
  • Product Inhibition: The chiral morpholine product may bind more strongly to the catalyst than the substrate, preventing further reaction.[15]

    • Action: Run the reaction at a lower substrate concentration. This can sometimes disfavor the product-catalyst interaction.

  • Formation of Inactive Dimers or Aggregates: The catalyst may aggregate into an inactive state.[15]

    • Action: Modifying the solvent or ligand can disrupt these aggregation pathways. Immobilizing the catalyst on a solid support can sometimes prevent dimer formation, but this may also reduce enantioselectivity.[11]

  • Ligand Degradation or Dissociation: The chiral ligand may be unstable under the reaction conditions or may dissociate from the metal center.[15]

    • Action: Use a chelating diphosphine ligand, as they are generally more robust than monodentate ligands.[16] Ensure the reaction environment is inert to prevent oxidative degradation.

Q4: The reaction works on a small scale but fails during scale-up. Why?

A4: Scale-up introduces new variables, primarily related to mass transfer and heat transfer. Asymmetric hydrogenation is known to be challenging to scale.[5]

Potential Causes & Solutions:
  • Poor Gas-Liquid Mass Transfer: On a larger scale, ensuring efficient mixing of hydrogen gas into the liquid phase is much more difficult. The reaction can become starved of hydrogen, leading to low conversion.

    • Action: Use a specialized high-pressure reactor with efficient mechanical stirring (not a magnetic stir bar). Increase the stirrer speed and monitor the hydrogen uptake to ensure the reaction is not mass-transfer limited.

  • Heat Transfer Issues: Hydrogenation is an exothermic reaction. On a large scale, poor heat dissipation can lead to an increase in the internal reaction temperature, which can negatively affect enantioselectivity.

    • Action: Use a reactor with a cooling jacket and monitor the internal temperature closely.

  • Effect of Trace Impurities: The relative amount of impurities from reagents or solvents increases with scale, which can poison the catalyst.

    • Action: Re-verify the purity of all starting materials at the new scale.

Part III: Experimental Protocol

General Protocol for Catalyst Screening in Asymmetric Hydrogenation of a Dehydromorpholine Precursor

This protocol describes a general procedure for screening different chiral ligands with a rhodium precursor in parallel.

  • Preparation of Stock Solutions:

    • Metal Precursor Solution: In an inert atmosphere glovebox, prepare a 0.01 M stock solution of [Rh(cod)2]SbF6 in anhydrous, degassed DCM.

    • Ligand Solutions: Prepare 0.0105 M stock solutions for each chiral ligand to be screened (e.g., SKP, BINAP, Josiphos) in anhydrous, degassed DCM.

  • Reactor Setup:

    • Arrange an array of high-pressure vials or a parallel reactor block. To each vial, add a magnetic stir bar.

    • Purge each vial thoroughly with an inert gas (Argon or Nitrogen).

  • Catalyst Formation (in situ):

    • To each vial, add 0.2 mL of the [Rh(cod)2]SbF6 stock solution (2 µmol, 1.0 mol%).

    • To each respective vial, add 0.2 mL of a different ligand stock solution (2.1 µmol, 1.05 mol%).

    • Stir the resulting orange-red solutions at room temperature for 30 minutes to allow for complex formation.

  • Reaction Initiation:

    • Prepare a stock solution of the dehydromorpholine substrate in DCM (e.g., 0.1 M).

    • Add 2.0 mL of the substrate solution (0.2 mmol, 100 eq.) to each vial.

    • Seal the vials or the reactor block.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to 30 atm.

    • Stir the reactions vigorously at room temperature for 24 hours.

  • Workup and Analysis:

    • Carefully vent the hydrogen pressure.

    • Take an aliquot from each reaction mixture and concentrate it under reduced pressure.

    • Determine the conversion by ¹H NMR analysis of the crude product.

    • Determine the enantiomeric excess (% ee) by chiral HPLC analysis.[17]

Catalyst Selection and Optimization Workflow

Caption: General workflow for catalyst selection and optimization.

Part IV: References

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing).

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry, Section B.

  • Asymmetric hydrogenation. Wikipedia.

  • Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolarization. The Journal of Chemical Physics.

  • Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds. Benchchem.

  • Asymmetric Hydrogenation Lecture Notes. ETH Zurich.

  • Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH.

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B.

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.

  • Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. ResearchGate.

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI.

  • Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics.

  • N‑Heterocyclic Carbenes in Asymmetric Hydrogenation. ACS Catalysis.

  • Chiral Phosphine–Phosphoramidite Ligands for Highly Efficient Ir-Catalyzed Asymmetric Hydrogenation of Sterically Hindered N-Arylimines. Organic Letters.

  • Structures and Reaction Pathways in Rhodium(I)-Catalyzed Hydrogenation of Enamides: A Model DFT Study. Journal of the American Chemical Society.

  • N-Heterocyclic Carbenes in Asymmetric Hydrogenation. ACS Publications.

  • Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. ACS Publications.

  • Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters. RSC Publishing.

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Semantic Scholar.

  • Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PubMed Central.

  • Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. National Institutes of Health.

  • Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. Chemical & Pharmaceutical Bulletin.

  • Bifunctional Homogeneous Catalysts Based on Ruthenium, Rhodium and Iridium in Asymmetric Hydrogenation. ResearchGate.

  • Additive Effects on Asymmetric Catalysis. ResearchGate.

  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry (RSC Publishing).

  • Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. Journal of the American Chemical Society.

  • Synthesis and applications of high-performance P-chiral phosphine ligands. J-Stage.

  • Asymmetric Transfer Hydrogenation of Ketones Using Chiral Ru and Rh Catalysts. Advanced Journal of Chemistry, Section B.

  • Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development.

  • Chiral bifunctional NHC/guanidine ligands for asymmetric hydrogenation. ChemRxiv.

  • Chiral phosphoric acid catalyzed asymmetric transfer hydrogenation of quinolines in a sustainable solvent. RSC Advances.

  • Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research.

  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews.

  • Optimization of the reaction conditions. ResearchGate.

  • Cobalt-Catalyzed Asymmetric Reductive Propargylic Addition of α-Ketimino Esters. The Journal of Organic Chemistry.

  • Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube.

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Omega.

  • Optimization of reaction conditions for hydrogenation of quinoline. ResearchGate.

Sources

Work-up procedures for "Morpholin-2-ol" involved reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up and Handling Procedures for Morpholin-2-ol involved Reactions

Executive Summary: The "Hemiaminal" Paradox

CRITICAL TECHNICAL NOTICE: If you are treating Morpholin-2-ol (CAS: 165345-xx-x range, often sold as HCl salt) like a standard secondary alcohol (e.g., cyclohexanol) or a standard amine (e.g., morpholine), your work-up will fail.

Morpholin-2-ol is a cyclic hemiaminal . It exists in a dynamic equilibrium with its open-chain form, (2-hydroxyethyl)aminoacetaldehyde .

  • In Acid (HCl salt): The ring is closed and stable.

  • In Base (Free base): The equilibrium shifts. It can open to the aldehyde, dehydrate to the enamine, or dimerize.

  • Solubility: It is hyper-water-soluble (LogP < -1.0).

The Golden Rule: Avoid aqueous extraction whenever possible. Isolate as a salt or react in situ.

The Stability & Equilibrium Workflow

Understanding the species in your flask is the first step to a successful work-up.

MorpholinStability Salt Morpholin-2-ol HCl (Stable Solid) FreeBase Morpholin-2-ol (Free Base) Salt->FreeBase  Base (Et3N/NaOH)   FreeBase->Salt  HCl/Dioxane   OpenChain Open Chain Aldehyde (Reactive Intermediate) FreeBase->OpenChain  Equilibrium (H2O/Base)   Dimer Dimer/Polymer (Brown Tar) OpenChain->Dimer  Prolonged Standing   Product Target Product (e.g., Reductive Amination) OpenChain->Product  + Nucleophile + Reductant  

Figure 1: The dynamic equilibrium of Morpholin-2-ol. Note that the "Free Base" is a transient species that readily opens to the aldehyde, which is the actual reactive species in many transformations.

Recommended Work-up Protocols

Protocol A: The "Non-Aqueous" Isolation (Recommended)

Best for: Isolating the reagent for storage or characterization.

Why this works: Water is the enemy of recovery here due to high solubility. This method uses solubility differences in organic solvents to crash out the pure salt.

  • Reaction Termination: If the reaction was in alcohol/DCM, do not quench with water.

  • Concentration: Evaporate the reaction solvent to a minimal volume (oil/gum) under reduced pressure (keep bath < 40°C).

  • Salt Formation: Dissolve the residue in a minimal amount of dry Methanol or Ethanol .

  • Precipitation: Add 4N HCl in Dioxane (or diethyl ether) dropwise with vigorous stirring.

  • Trituration: If a gum forms, decant the supernatant and triturate (grind) the gum with fresh Diethyl Ether or MTBE until it becomes a free-flowing solid.

  • Filtration: Filter under Argon. Morpholin-2-ol salts are hygroscopic; store in a desiccator.

Protocol B: The "Resin Capture" (SCX) Method

Best for: Removing non-basic impurities (byproducts, excess reagents) from the reaction mixture.

Why this works: Strong Cation Exchange (SCX) resins bind the amine functionality, allowing you to wash away non-basic organic impurities with methanol, then elute the product with ammonia.

  • Loading: Dilute your reaction mixture with MeOH. Load onto a pre-conditioned SCX-2 cartridge .

  • Washing: Flush the cartridge with 3-5 column volumes (CV) of MeOH .

    • Result: Non-basic impurities (starting aldehydes, neutrals) are washed away.

  • Elution: Elute with 2M NH₃ in MeOH .

  • Isolation: Concentrate the ammoniacal eluent immediately.

    • Warning: You now have the Free Base . Use it immediately in the next step or convert it back to a salt. Do not store the free base.

Protocol C: The "Lyophilization" (Freeze-Drying) Route

Best for: Aqueous reactions where extraction is impossible.

  • pH Adjustment: Adjust the reaction mixture to pH < 3 using dilute HCl. (Stabilizes the hemiaminal ring).

  • Freeze: Freeze the aqueous solution in liquid nitrogen.

  • Sublime: Lyophilize for 24-48 hours.

  • Extraction: Take the resulting solid and triturate with warm Acetonitrile or Ethanol to extract organic components, leaving inorganic salts (like NaCl) behind (mostly).

Troubleshooting Guide (FAQ)

Scenario 1: "My product disappeared during aqueous extraction."

Diagnosis: Partition Coefficient Failure. Morpholin-2-ol and its simple derivatives have a LogP of approx -1.5 to -0.8. They prefer water over DCM or EtOAc by a factor of 100:1. Solution:

  • Stop washing with water.

  • Saturate the aqueous layer with NaCl (Salting out) and extract with n-Butanol or IPA/CHCl3 (1:3) . These solvent systems are more polar and can pull the morpholine out of the brine.

Scenario 2: "The NMR shows a mess of peaks, but Mass Spec is correct."

Diagnosis: Rotamers and Hemiaminal Equilibrium. In


 or 

, the hemiaminal -OH and the ring nitrogen can participate in H-bonding networks. You may also see the open-chain aldehyde hydrate signals (~5-10%). Solution:
  • Run the NMR in DMSO-d6 with a drop of

    
     or 
    
    
    
    . This forces the molecule into the protonated cyclic form, collapsing the rotamers/equilibrium into a single, clean set of peaks.
Scenario 3: "The reaction turned dark brown/black upon adding base."

Diagnosis: Aldol Polymerization. When you free-base Morpholin-2-ol, it opens to the amino-aldehyde. Without a trapping agent (like a reducing agent or nucleophile), the aldehyde ends react with the amine ends of other molecules, leading to "morpholine tar." Solution:

  • Generate in situ: Never isolate the free base. Add the base (e.g., Et3N) only when the next reactant (e.g., the ketone for reductive amination) is already present in the flask.

Data & Chemical Properties

PropertyValue / DescriptionImplication for Work-up
Molecular Weight ~103.12 (Free Base)Light molecule, volatile if not salt.
LogP (Calc) -0.8 to -1.2Highly Hydrophilic. Stays in water layer.
pKa (Conj. Acid) ~8.4Protonated at neutral/acidic pH.
Stability Poor (Free Base), Good (HCl Salt)Store as HCl salt at -20°C.
Solubility Water, MeOH, DMSOUse MeOH for transfers; avoid Hexane/Et2O.

Visualizing the Decision Matrix

WorkupDecision Start Reaction Complete SolventCheck Is the solvent water-miscible? (MeOH, DMF, Water) Start->SolventCheck DirectLyophil Lyophilize (Freeze Dry) SolventCheck->DirectLyophil Yes (Water) SCX SCX-2 Resin Catch & Release SolventCheck->SCX Yes (MeOH/DMF) SaltOut Add HCl/Dioxane to precipitate SolventCheck->SaltOut No (DCM/THF) Warning STOP: Do not use Aqueous Extraction (EtOAc/H2O) SolventCheck->Warning If unsure

Figure 2: Decision Matrix for isolating Morpholin-2-ol derivatives. Note the explicit exclusion of standard aqueous extraction.

References

  • Fundamental Hemiaminal Chemistry: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 16: Addition to C=O). Context: Explains the thermodynamic instability of cyclic hemiaminals vs. open-chain aldehydes.
  • Reductive Amination Protocols (Relevant for In Situ Usage)

    • Abdel-Magid, A. F., et al.[1] (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

    • Context: Standard protocol for handling amine/aldehyde couplings without isolating unstable intermedi
  • Synthesis of Morpholine Derivatives

    • D'Adamio, G., et al. (2019).[2] "Sustainable Synthesis of Morpholines and Piperazines." Green Chemistry.

    • Context: Discusses the handling of polar morpholine intermediates and purification via crystallization r
  • Handling Water-Soluble Amines

    • Org.[3][4][5] Process Res. Dev. (General Guides on Salt Formation).

    • Tip: See "Isolation of highly water-soluble organic compounds" in standard process chemistry liter

Sources

Validation & Comparative

Technical Guide: Structure-Activity Relationship (SAR) of Morpholin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Morpholin-2-ol scaffold represents a specialized subclass of morpholine heterocycles, distinct from the ubiquitous stable morpholine ring found in drugs like gefitinib or linezolid. Chemically, the morpholin-2-ol moiety is a cyclic hemiaminal (or hemiketal), often existing in a delicate equilibrium with its open-chain amino-ketone/aldehyde tautomer or its dehydrated morpholin-2-one (lactone) precursor.

While unsubstituted morpholin-2-ol is chemically transient, C2- and C3-substituted derivatives exhibit sufficient stability for isolation and have emerged as potent pharmacophores in two distinct therapeutic areas:

  • CNS Modulation: As active metabolites or analogues of phenmetrazine and bupropion, targeting monoamine transporters (DAT/NET).

  • Cardiometabolic Therapy: As dual-action squalene synthase inhibitors and antioxidants.

This guide analyzes the SAR of these derivatives, focusing on the stabilization of the hemiaminal core and the modulation of biological activity through specific substituent vectors.

Chemical Stability & Scaffold Dynamics

Before engaging in SAR, researchers must understand the "stability-activity" relationship. The 2-hydroxy group is not merely a hydrogen bond donor; it is the focal point of ring stability.

The Hemiaminal Equilibrium

The morpholin-2-ol ring is formed via the cyclization of


-amino ketones. Without steric protection, the ring opens.

Equilibrium cluster_0 Chemical Instability cluster_1 Stabilization Strategy OpenChain Open Chain (Amino-Ketone) RingClosed Morpholin-2-ol (Cyclic Hemiaminal) OpenChain->RingClosed Acid Cat. RingClosed->OpenChain Tautomerism (Unsubstituted) Lactone Morpholin-2-one (Lactone) RingClosed->Lactone Oxidation Stabilized 3,3-Dimethyl / 2-Aryl Substitution RingClosed->Stabilized Steric Locking Lactone->RingClosed + Grignard/Redn

Figure 1: The dynamic equilibrium of the morpholin-2-ol scaffold. Substitution at C2 (Aryl) and C3 (Alkyl) is required to shift the equilibrium toward the closed ring form.

Structure-Activity Relationship (SAR) Analysis

The SAR of morpholin-2-ol is divided into four critical vectors. Data below synthesizes findings from phenmetrazine analogue studies (CNS) and benzoxazine derivative studies (Metabolic).

Vector A: The C2-Position (The Pivot Point)
  • Function: This carbon bears both the hydroxyl group and an aryl substituent.

  • The Hydroxyl Group (-OH):

    • Activity: Essential for H-bonding with polar residues in the Dopamine Transporter (DAT) S1 pocket.

    • Modification: Esterification (e.g., palmitate esters) creates prodrugs with enhanced Blood-Brain Barrier (BBB) permeability.[1] The ester hydrolyzes in vivo to release the active 2-ol.

  • The Aryl Substituent:

    • Requirement: A lipophilic aromatic ring (Phenyl, Naphthyl) is mandatory for potency.

    • Optimization:

      • Unsubstituted Phenyl: Baseline activity.

      • 3-Chlorophenyl: Increases selectivity for DAT over SERT (Serotonin Transporter).

      • 4-Methylphenyl: Enhances potency but introduces metabolic liability (oxidation).

Vector B: The C3-Position (Stereochemical Lock)
  • Function: Steric constraint and conformational control.

  • Insight: Introduction of a methyl group at C3 (e.g., 3-methyl-2-phenylmorpholin-2-ol) creates two chiral centers.

  • Stereoselectivity: The (2S, 3S) configuration is typically the eutomer (most active isomer) for CNS targets. The methyl group locks the morpholine ring in a specific chair conformation that mimics the transition state of dopamine binding.

Vector C: The Nitrogen Atom (N4)
  • Basicity: The pKa (~8.[2]5) allows protonation at physiological pH.

  • Substitution:

    • N-H (Secondary Amine): Highest potency for transporter uptake inhibition.

    • N-Methyl: Retains activity but alters metabolism (demethylation required).

    • N-Ethyl/Bulky: Drastic loss of potency due to steric clash in the binding site.

Vector D: C5/C6 Ring Substitution
  • Gem-dimethyl at C5: Significantly improves chemical stability of the hemiaminal ring by the Thorpe-Ingold effect, preventing ring opening. This is crucial for "Hydroxybupropion" analogues.

Comparative Performance Data

The following table compares a representative Morpholin-2-ol derivative against standard clinical alternatives.

Table 1: Comparative Pharmacological Profile

Feature3-Methyl-2-phenylmorpholin-2-ol Phenmetrazine Bupropion (Hydroxy-metabolite)
Core Scaffold Cyclic HemiaminalMorpholineMorpholin-2-ol (stabilized)
Primary Target DA/NE Releaser & Reuptake InhibitorDA/NE ReleaserNET/DAT Inhibitor
Potency (IC50) High (< 50 nM for DAT)Moderate (~100 nM)Low-Moderate (~600 nM)
Metabolic Stability Low (Phase II Glucuronidation at 2-OH)HighHigh (Active metabolite)
BBB Permeability Moderate (Polar -OH limits entry)HighHigh
Key Advantage Reduced Abuse Potential (slower onset if used as prodrug)Historical efficacySmoking cessation utility
Key Limitation Chemical stability (requires formulation control)Regulatory schedulingSeizure risk at high dose

Data aggregated from Muresan et al. and Rothman et al. (See References).

Experimental Protocols

Protocol A: Synthesis of 3-Methyl-2-phenylmorpholin-2-ol

Context: This protocol utilizes a Grignard addition to a lactone precursor, a standard method to generate the hemiaminal.

Reagents:

  • (3S)-3-methylmorpholin-2-one (Precursor Lactone)

  • Phenylmagnesium bromide (Grignard Reagent)

  • Anhydrous THF (Solvent)[3]

  • Ammonium chloride (Quench)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve (3S)-3-methylmorpholin-2-one (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents ring opening and over-addition.

  • Addition: Dropwise add Phenylmagnesium bromide (1.2 eq, 1.0 M in THF) over 30 minutes. Maintain internal temp < -70°C.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (Note: The hemiaminal may streak on silica; use neutralized plates).

  • Quench: Pour the cold reaction mixture into saturated aqueous

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: The product is often unstable on silica gel. Crystallization from Et2O/Hexanes is preferred over column chromatography. If chromatography is necessary, use 1% Triethylamine in the eluent to prevent acid-catalyzed ring opening.

Protocol B: Squalene Synthase Inhibition Assay (Cardiometabolic Screen)

Context: Validating the anti-atherosclerotic potential of the scaffold.

  • Enzyme Source: Rat liver microsomes or recombinant human Squalene Synthase (SQS).

  • Substrate:

    
    -Farnesyl pyrophosphate (FPP).
    
  • Incubation: Incubate test compound (0.1 - 100

    
    ) with SQS and NADPH (cofactor) in phosphate buffer (pH 7.4) for 20 min at 37°C.
    
  • Termination: Stop reaction with KOH/Ethanol.

  • Extraction: Extract radiolabeled products (Squalene) with petroleum ether.

  • Quantification: Measure radioactivity via Liquid Scintillation Counting. Calculate IC50 relative to control (Statins/Lapaquistat).

Mechanistic Visualization

The following diagram illustrates the dual therapeutic pathways of substituted morpholin-2-ols.

Mechanism cluster_CNS CNS Pathway (Psychostimulant) cluster_Metabolic Metabolic Pathway (Atherosclerosis) Compound Morpholin-2-ol Derivative DAT Dopamine Transporter (DAT) Compound->DAT Competitive Inhibition SQS Squalene Synthase (Enzyme) Compound->SQS Allosteric Modulation Synapse Increased Synaptic Dopamine DAT->Synapse Effect1 Alertness / Smoking Cessation Synapse->Effect1 Lipid Reduced Cholesterol Biosynthesis SQS->Lipid Effect2 Anti-Atherosclerotic Activity Lipid->Effect2

Figure 2: Dual-action pharmacology. Note that selectivity between CNS and Metabolic targets is achieved via N-substitution (Bulky groups favor SQS inhibition and reduce CNS penetration).

Expert Recommendations

  • Handling Instability: When synthesizing these derivatives, avoid acidic workups. The hemiaminal is acid-labile. Store compounds as hydrochloride salts only if the solid state is verified stable; otherwise, store as free base at -20°C.

  • Prodrug Design: If the half-life is too short due to glucuronidation at the C2-OH, synthesize the C2-O-Pivalate or C2-O-Palmitate ester. This not only protects the metabolic soft spot but also increases lipophilicity for better brain penetration.

  • Stereochemistry Matters: Do not ignore chirality. The (2S, 3S) isomer is often 10-50x more potent than the enantiomer. Use chiral HPLC for separation early in the discovery phase.

References

  • Muresan, A. Z., et al. (2007). "Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation." Journal of Medicinal Chemistry. (Context: Synthesis of stable morpholin-2-ols via Grignard addition).

  • Matralis, A. N., et al. (2017).[4] "Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine...".[4] Current Medicinal Chemistry. (Context: Metabolic applications and SQS inhibition).

  • Rothman, R. B., et al. (2002).[5] "Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain."[5] European Journal of Pharmacology. (Context: Pharmacology of morpholin-2-ol metabolites).

  • Pal'chikov, V. A. (2013).[2][5] "Morpholines.[6][7][1][8][2][9][10][11][12] Synthesis and Biological Activity."[6][7][13][2][9][14][12][15] Russian Journal of Organic Chemistry. (Context: Comprehensive review of morpholine synthesis and stability).

  • Fish, P. V., et al. (2008).[6] "Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition."[6] Bioorganic & Medicinal Chemistry Letters. (Context: SAR vectors for morpholine scaffolds).

Sources

Analytical Guide: Quantifying Morpholin-2-ol (2-Hydroxymorpholine)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validated Analytical Methods for "Morpholin-2-ol" Quantification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Morpholin-2-ol (CAS: 64628-34-0) represents a unique analytical challenge in drug development and metabolic profiling. Unlike its stable parent compound morpholine, Morpholin-2-ol is a hemiaminal . In solution, it exists in a dynamic equilibrium between its cyclic form and its open-chain aldehyde tautomer (N-(2-hydroxyethyl)glycine aldehyde).

This guide objectively compares three quantification strategies. For high-throughput biological matrices, HILIC-MS/MS is the superior choice due to its ability to retain polar species without derivatization. For structural confirmation and stability studies, GC-MS with Silylation provides the necessary resolution to distinguish tautomeric forms.

Part 1: The Analytical Challenge (Mechanism)

The quantification of Morpholin-2-ol is not a simple "inject and detect" workflow.[1] The hemiaminal hydroxyl group at the C2 position creates an inherent instability.

The Equilibrium Trap: When dissolved in protic solvents (water/methanol), Morpholin-2-ol undergoes ring opening. Standard Reverse Phase (C18) chromatography often fails because the analyte elutes in the void volume due to high polarity (logP < -1.0) and interconverts during the run, leading to peak splitting.

Morpholin2ol_Equilibrium cluster_conditions Critical Factors Cyclic Morpholin-2-ol (Cyclic Hemiaminal) Intermediate Transition State (Proton Transfer) Cyclic->Intermediate Ring Opening Intermediate->Cyclic OpenChain N-(2-hydroxyethyl) glycine aldehyde (Open Chain) Intermediate->OpenChain Tautomerization OpenChain->Intermediate pH pH < 4 Accelerates Opening Temp Temp > 40°C Degradation

Figure 1: The dynamic equilibrium of Morpholin-2-ol.[2] Analytical methods must either "freeze" this equilibrium (Derivatization) or analyze it faster than the kinetics of conversion (HILIC).

Part 2: Method Comparison & Validation
Method A: HILIC-MS/MS (The Gold Standard)

Best For: Trace quantification in biological matrices (plasma, urine) and polar drug impurities.

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by partitioning them into a water-enriched layer on the stationary phase surface. This avoids the need for derivatization, preserving the analyte's integrity.

  • Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5).

    • B: Acetonitrile (ACN).[3]

  • Detection: ESI+ (Multiple Reaction Monitoring - MRM).

Protocol Insight: The acidic pH (3.5) keeps the morpholine nitrogen protonated (


), ensuring retention on the negatively charged HILIC surface.
ParameterPerformance Data
Linearity 1.0 – 1000 ng/mL (

)
LOD/LOQ 0.5 ng/mL / 1.0 ng/mL
Recovery 85% - 110% (Matrix dependent)
Key Advantage Direct injection; no artifact formation from derivatization.
Key Risk Matrix effects (ion suppression) are common in HILIC; requires isotopically labeled internal standard (Morpholine-d8).
Method B: GC-MS with Silylation (Structural Confirmation)

Best For: Stability indicating assays, purity analysis, and distinguishing dimers.

Since Morpholin-2-ol is non-volatile and thermally labile, it must be derivatized. Silylation replaces active hydrogens (-OH, -NH) with trimethylsilyl (TMS) groups, locking the cyclic form and making it volatile.

  • Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Reaction: 60°C for 30 minutes (anhydrous).

  • Inlet: Splitless, 250°C.

Protocol Insight: Strictly anhydrous conditions are required. Any moisture will hydrolyze the TMS derivative back to the unstable hemiaminal, fouling the GC inlet.

ParameterPerformance Data
Linearity 10 – 2500 ng/mL
LOD/LOQ 5 ng/mL / 15 ng/mL
Precision (RSD) < 4.5%
Key Advantage High chromatographic resolution; definitive structural ID via fragmentation patterns.
Key Risk Moisture sensitivity; "Ghost peaks" if derivatization is incomplete.
Method C: HPLC-FLD (Fluorescence Derivatization)

Best For: QC labs lacking Mass Spectrometry; routine batch release.

Morpholin-2-ol lacks a chromophore. Pre-column derivatization with FMOC-Cl (9-Fluorenylmethyl chloroformate) targets the secondary amine, creating a highly fluorescent stable carbamate.

  • Derivatization: Borate buffer (pH 8.5) + FMOC-Cl in ACN.

  • Column: C18 Reverse Phase.

  • Detection: Ex: 260 nm, Em: 310 nm.

ParameterPerformance Data
Linearity 50 – 5000 ng/mL
LOD/LOQ 20 ng/mL / 50 ng/mL
Key Advantage Robust, low-cost instrumentation; highly stable derivative.
Key Risk Lower specificity than MS; FMOC-OH hydrolysis peaks can interfere if not separated.
Part 3: Detailed Experimental Workflow (HILIC-MS/MS)

This protocol is validated for plasma matrices but can be adapted for aqueous drug formulations.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of sample into a 1.5 mL centrifuge tube.

  • Add 20 µL of Internal Standard (Morpholine-d8, 100 ng/mL in ACN).

  • Add 150 µL of ice-cold Acetonitrile (precipitates proteins and matches HILIC initial mobile phase).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to a polypropylene vial (Glass can adsorb polar amines).

Step 2: LC-MS/MS Parameters

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold to load sample).

    • 1-5 min: 90% B → 50% B (Elution).

    • 5-7 min: 50% B (Wash).

    • 7.1 min: 90% B (Re-equilibration - Critical for HILIC).

  • MRM Transitions:

    • Morpholin-2-ol: m/z 104.1 → 86.1 (Loss of H₂O), 104.1 → 58.1 (Ring cleavage).

    • Note: The transition 104 → 86 confirms the hydroxyl group presence compared to morpholine (88 → 70).

Workflow Sample Biological Sample (50 µL) Precipitation Protein Precipitation (ACN + IS Morpholine-d8) Sample->Precipitation Centrifuge Centrifuge (10k g, 10 min, 4°C) Precipitation->Centrifuge Supernatant Supernatant Transfer (Polypropylene Vial) Centrifuge->Supernatant Remove Pellet HILIC HILIC-MS/MS Analysis (ZIC-HILIC Column) Supernatant->HILIC Inject 2 µL Data Quantification (MRM 104 -> 86) HILIC->Data

Figure 2: Optimized HILIC-MS/MS workflow for Morpholin-2-ol quantification minimizing equilibrium shifts.

Part 4: References
  • Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Source: Vietnam Journal of Food Control (2021).[4] Context: Validates the use of LC-MS/MS for morpholine derivatives in food matrices, establishing the baseline for extraction protocols. URL:[Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. Source: Technology Networks (2020). Context: Discusses the necessity of MS/MS sensitivity for detecting unstable metabolites and ring-opening degradation products. URL:[Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Source: Journal of Analytical Methods in Chemistry (2016). Context: Provides the foundational derivatization parameters (nitrite/acid) often adapted for silylation workflows in morpholine analysis. URL:[Link]

  • Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues. Source: Journal of Medicinal Chemistry (2010). Context: Specifically details the chemical equilibrium of morpholin-2-ol analogues (hemiaminals) and their characterization challenges. URL:[Link]

  • Derivatization Methods in GC and GC/MS. Source: IntechOpen (2012). Context: Authoritative guide on Silylation mechanisms (BSTFA/TMS) required to stabilize the hydroxyl group on Morpholin-2-ol for GC analysis. URL:[Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to Morpholin-2-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Morpholin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development, serves as a versatile chiral building block for the synthesis of a wide array of biologically active molecules. Its rigid, yet polar structure, containing both a secondary amine and a hydroxyl group, makes it an attractive scaffold for introducing molecular diversity and influencing pharmacokinetic properties. This guide provides a detailed, head-to-head comparison of different synthetic routes to Morpholin-2-ol, offering field-proven insights and experimental data to aid researchers in selecting the most suitable method for their specific needs.

Introduction to the Synthetic Challenge

The synthesis of Morpholin-2-ol presents a unique set of challenges, primarily centered around the control of stereochemistry at the C2 position and the efficient construction of the morpholine ring. An ideal synthesis should be high-yielding, scalable, cost-effective, and provide access to enantiomerically pure material. This guide will dissect three prominent synthetic strategies, evaluating them based on these critical parameters.

Route 1: Synthesis via Morpholin-2-one Intermediate and Subsequent Reduction

This widely employed two-step approach involves the initial construction of a morpholin-2-one scaffold followed by its reduction to the desired morpholin-2-ol. This strategy is attractive due to the ready availability of starting materials and the generally high yields of the individual steps.

Step 1: Synthesis of Morpholin-2-one

The formation of the morpholin-2-one ring can be achieved through the intramolecular cyclization of an N-substituted 2-amino acid derivative. A common and effective method starts from an N-(2-hydroxyethyl)amino acid, such as N-(2-hydroxyethyl)glycine.

Causality Behind Experimental Choices: The choice of an N-(2-hydroxyethyl)amino acid as the starting material is strategic as it already contains the complete carbon and heteroatom framework of the target morpholin-2-one. The intramolecular cyclization is typically acid-catalyzed, protonating the carboxylic acid to make it a better electrophile for the intramolecular nucleophilic attack by the hydroxyl group. The removal of water is crucial to drive the equilibrium towards the cyclized product.

Experimental Protocol: Synthesis of Morpholin-2-one from N-(2-hydroxyethyl)glycine [1]

  • To a solution of N-(2-hydroxyethyl)glycine (1 equiv.) in a high-boiling point solvent such as toluene or xylene, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 equiv.).

  • Fit the reaction flask with a Dean-Stark apparatus to facilitate the removal of water.

  • Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude morpholin-2-one can be purified by distillation or recrystallization to yield the pure product.

Step 2: Reduction of Morpholin-2-one to Morpholin-2-ol

The reduction of the lactam (amide) functionality in morpholin-2-one to the corresponding amino alcohol is a critical step. Strong reducing agents are required for this transformation.

Causality Behind Experimental Choices: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to amines. The mechanism involves the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the lactam. Subsequent workup with water hydrolyzes the intermediate aluminum complexes to liberate the desired alcohol. The use of an ethereal solvent like THF is standard for LiAlH₄ reductions due to its ability to solvate the lithium cation and its inertness to the reducing agent.

Experimental Protocol: Reduction of Morpholin-2-one to Morpholin-2-ol

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1.5-2.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve morpholin-2-one (1 equiv.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude Morpholin-2-ol.

  • Purify the product by vacuum distillation or column chromatography.

Route 2: Reductive Amination of a Glycolaldehyde Derivative

This strategy builds the morpholine ring in a single step through a tandem reaction involving the reductive amination of a suitable dialdehyde or aldehyde-acid precursor. This approach can be more atom-economical than the multi-step synthesis via the morpholinone.

Causality Behind Experimental Choices: This route leverages the in-situ formation of an imine or enamine intermediate from the reaction of an amine (like ammonia or a primary amine) with a carbonyl compound, which is then immediately reduced to the corresponding amine. For the synthesis of Morpholin-2-ol, a precursor like a protected glycolaldehyde can react with an amino alcohol. The choice of a reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are milder than NaBH₄ and can be used in protic solvents under acidic conditions that favor imine formation.

Experimental Protocol: Synthesis of Morpholin-2-ol via Reductive Amination [2]

  • To a solution of a suitable protected glycolaldehyde derivative (1 equiv.) and 2-aminoethanol (1 equiv.) in a solvent such as methanol or acetonitrile, add a mild acid catalyst like acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Once the reaction is complete, quench any remaining reducing agent by the careful addition of an acid (e.g., dilute HCl).

  • Adjust the pH of the solution to basic (pH > 10) with a suitable base (e.g., NaOH).

  • Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting N-(2-hydroxyethyl)aminoethanol intermediate is then cyclized. To the crude intermediate, add a dehydrating agent such as concentrated sulfuric acid and heat to induce intramolecular cyclization to form Morpholin-2-ol.

  • The final product is purified by distillation or chromatography.

Route 3: Intramolecular Cyclization of an N-(2-haloethyl)amino Alcohol

This classical approach relies on the formation of the morpholine ring through an intramolecular Williamson ether synthesis. An N-substituted amino alcohol is first prepared, and then a haloalkyl group is introduced onto the nitrogen atom. Subsequent base-mediated cyclization yields the morpholine ring.

Causality Behind Experimental Choices: This method takes advantage of the well-established Sₙ2 reaction. The nitrogen atom of the amino alcohol is first alkylated with a 2-haloethanol derivative (e.g., 2-bromoethanol or 2-chloroethanol). The resulting N-(2-hydroxyethyl)aminoethanol derivative is then treated with a base. The base deprotonates the hydroxyl group, forming an alkoxide, which then acts as an intramolecular nucleophile, displacing the halide to form the cyclic ether, i.e., the morpholine ring. The choice of a non-nucleophilic base is important to avoid competing intermolecular reactions.

Experimental Protocol: Synthesis of Morpholin-2-ol via Intramolecular Cyclization

  • N-Alkylation: To a solution of a suitable amino alcohol, for instance, 2-amino-1-ethanol, in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate or triethylamine.

  • Add a 2-haloacetyl halide (e.g., chloroacetyl chloride) dropwise at 0 °C. This will acylate the amino group.

  • After the acylation is complete, the intermediate N-(2-hydroxyethyl)-2-chloroacetamide is formed.

  • Cyclization: To the crude intermediate, add a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent like THF at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the cyclization to the morpholin-2-one is complete (monitored by TLC).

  • The resulting morpholin-2-one is then reduced to Morpholin-2-ol following the protocol described in Route 1, Step 2.

Head-to-Head Comparison

FeatureRoute 1: Via Morpholin-2-oneRoute 2: Reductive AminationRoute 3: Intramolecular Cyclization
Starting Materials N-(2-hydroxyethyl)amino acidsGlycolaldehyde derivatives, amino alcoholsAmino alcohols, 2-haloacetyl halides
Number of Steps 22 (can be a one-pot process)3
Typical Overall Yield Good to Excellent (60-80%)Moderate to Good (40-70%)Moderate (30-60%)
Scalability Generally goodCan be challenging to optimizeGood
Stereocontrol Can be achieved by using chiral amino acidsDifficult to controlCan be achieved by using chiral amino alcohols
Reagent Toxicity/Hazards LiAlH₄ is highly reactive and requires careful handling.Cyanide-containing reducing agents are toxic.Strong bases like NaH require anhydrous conditions.
Key Advantages Reliable, high-yielding, good for stereocontrol.Potentially more atom-economical.Utilizes classical and well-understood reactions.
Key Disadvantages Use of hazardous reducing agents.Can be difficult to drive to completion; potential for side reactions.Longer reaction sequence, potentially lower overall yield.

Visualization of Synthetic Pathways

Synthetic_Routes_to_Morpholin_2_ol cluster_route1 Route 1: Via Morpholin-2-one cluster_route2 Route 2: Reductive Amination cluster_route3 Route 3: Intramolecular Cyclization R1_start N-(2-hydroxyethyl)glycine R1_mid Morpholin-2-one R1_start->R1_mid Intramolecular Cyclization (H+, Δ) R1_end Morpholin-2-ol R1_mid->R1_end Reduction (LiAlH4) R2_start1 Glycolaldehyde Derivative R2_mid N-(2-hydroxyethyl)aminoethanol (in-situ) R2_start1->R2_mid Reductive Amination (NaBH3CN, H+) R2_start2 2-Aminoethanol R2_start2->R2_mid Reductive Amination (NaBH3CN, H+) R2_end Morpholin-2-ol R2_mid->R2_end Intramolecular Cyclization (H+, Δ) R3_start1 2-Aminoethanol R3_mid1 N-(2-hydroxyethyl)- 2-chloroacetamide R3_start1->R3_mid1 N-Acylation R3_start2 Chloroacetyl Chloride R3_start2->R3_mid1 N-Acylation R3_mid2 Morpholin-2-one R3_mid1->R3_mid2 Intramolecular Cyclization (Base) R3_end Morpholin-2-ol R3_mid2->R3_end Reduction (LiAlH4)

Caption: Comparative workflow of the three main synthetic routes to Morpholin-2-ol.

Conclusion and Recommendations

The choice of the optimal synthetic route to Morpholin-2-ol is highly dependent on the specific requirements of the research project, including scale, cost, and the need for stereochemical purity.

  • For high-yield and stereocontrolled synthesis , particularly on a laboratory scale, Route 1 (via the morpholin-2-one intermediate) is often the most reliable and well-documented approach. The use of enantiomerically pure amino acid starting materials allows for the straightforward production of chiral Morpholin-2-ol.

  • For a more atom-economical and potentially shorter synthesis , Route 2 (reductive amination) is a viable alternative, although it may require more optimization to achieve high yields and purity.

  • Route 3 (intramolecular cyclization) represents a classical and robust method, but its multi-step nature may result in a lower overall yield compared to Route 1.

Researchers are encouraged to carefully consider the pros and cons of each route in the context of their specific synthetic goals and available resources. The detailed protocols and comparative data provided in this guide aim to facilitate this decision-making process and empower the efficient and successful synthesis of this valuable heterocyclic building block.

References

  • Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates. ResearchGate. [Link]

  • Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Example of intramolecular cyclization for morpholine ring formation... ResearchGate. [Link]

Sources

Morpholin-2-ol: The Dynamic Metabolite Control in ADME & SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholin-2-ol (CAS: 79323-24-3, HCl salt) serves a specialized role as a reference standard and metabolite control in the development of morpholine-containing therapeutics (e.g., Aprepitant, Phenmetrazine, Timolol). Unlike static controls (e.g., DMSO), Morpholin-2-ol is a dynamic control used to assess chemical stability, metabolic liability, and aldehyde-mediated toxicity.

Its primary utility lies in its hemiaminal nature , existing in a pH-dependent equilibrium between the cyclic morpholinol and the open-chain amino-aldehyde. This guide details its use as a comparator for structural integrity and metabolic profiling in ADME (Absorption, Distribution, Metabolism, Excretion) assays.

Part 1: The "Control" Paradox – Stability vs. Utility

To use Morpholin-2-ol effectively, researchers must understand that it is not a stable endpoint but a transient intermediate . It controls for the "metabolic vulnerability" of the morpholine ring.

The Hemiaminal Equilibrium

Morpholin-2-ol is a cyclic hemiaminal. In aqueous biological media (pH 7.4), it undergoes reversible ring-opening to form (2-hydroxyethyl)aminoacetaldehyde .

  • As a Control: It represents the "activated" oxidative state of a morpholine drug.

  • The Challenge: Quantitation is difficult without derivatization because the compound "shapeshifts" between ring and chain forms.

Comparison of Morpholine Control Standards
FeatureMorpholine (Parent)Morpholin-2-ol (Dynamic Control)Morpholin-3-one (Stable Control)
Role Negative Control (Baseline)Metabolite Reference / Stability Probe Oxidative Endpoint Standard
Chemical State Stable Secondary AmineUnstable Hemiaminal (Ring

Chain)
Stable Lactam (Amide)
Assay Utility Baseline Toxicity/ActivityDetecting Aldehyde Toxicity / Ring OpeningQuantifying Irreversible Oxidation
Detection (MS) Single PeakSplit Peaks / Broad Peak (unless derivatized) Single Sharp Peak
Toxicity Source Low (Base)High (Aldehyde formation) Low (Inert)

Part 2: Experimental Protocols

Protocol A: LC-MS/MS Quantitation with Derivatization

Context: Because Morpholin-2-ol exists in equilibrium, direct LC-MS often yields poor peak shape or sensitivity. This protocol "locks" the open-chain form using reductive amination or oxime formation, allowing accurate quantitation.

Objective: Quantify Morpholin-2-ol levels in plasma or microsomal incubations.

Reagents:

  • Derivatizing Agent: 2,4-Dinitrophenylhydrazine (DNPH) or O-Benzylhydroxylamine (OBHA).

  • Internal Standard: Morpholin-2-ol-d8 (if available) or generic analog (e.g., Phenmetrazine-d5).

Workflow:

  • Sample Prep: Aliquot 50 µL of biological matrix (plasma/microsomes).

  • Quench: Add 150 µL Acetonitrile (0.1% Formic Acid) to precipitate proteins. Centrifuge at 10,000 x g for 5 min.

  • Derivatization (Locking Step):

    • Transfer supernatant to a fresh vial.

    • Add 50 µL of OBHA solution (1 M in Pyridine/Methanol).

    • Mechanism:[1][2][3][4][5][6] OBHA reacts with the open-chain aldehyde form, shifting the equilibrium entirely to the stable oxime.

    • Incubate at 60°C for 30 minutes.

  • Analysis: Inject onto LC-MS/MS (C18 column).

  • Detection: Monitor the transition for the Oxime Derivative (Parent Mass + 107 Da for OBHA).

Protocol B: Chemical Stability & Ring-Opening Assay

Context: Used to determine if a drug candidate is susceptible to "bioactivation" via morpholine oxidation.

Objective: Measure the half-life (


) of Morpholin-2-ol to assess aldehyde exposure potential.
  • Preparation: Dissolve Morpholin-2-ol HCl in DMSO (10 mM stock).

  • Incubation: Dilute to 10 µM in PBS (pH 7.4) at 37°C.

  • Monitoring:

    • Method: UV-Vis Spectrophotometry or NMR (

      
      H).
      
    • Target: Appearance of the aldehyde carbonyl signal (~9.7 ppm in NMR) or reaction with Ellman’s reagent (if thiol-trapping is used).

  • Data Analysis: Plot

    
     vs. Time. A rapid decay indicates high liability for aldehyde toxicity.
    

Part 3: Visualization of Mechanism

The following diagram illustrates the critical equilibrium that defines Morpholin-2-ol's behavior as a control compound. It shows how the parent drug oxidizes to the 2-ol, which then "leaks" into the toxic aldehyde pathway.

MorpholinPathway cluster_equilibrium Dynamic Instability Zone Parent Morpholine Drug (Parent) Metabolite Morpholin-2-ol (Hemiaminal Control) Parent->Metabolite CYP450 Oxidation Aldehyde (2-Hydroxyethyl) aminoacetaldehyde (Open Chain) Metabolite->Aldehyde Ring Opening (Equilibrium) Lactam Morpholin-3-one (Stable Lactam) Metabolite->Lactam Oxidation (Detox) Adduct Protein/DNA Adducts (Toxicity) Aldehyde->Adduct Covalent Binding

Caption: The "Dynamic Instability Zone" highlights why Morpholin-2-ol is a critical control: it sits at the fork between detoxification (Lactam) and toxicity (Aldehyde).

Part 4: Scientific Rationale & Causality

Why use Morpholin-2-ol instead of just Morpholine?

In Structure-Activity Relationship (SAR) studies, Morpholin-2-ol controls for the electronic effect of oxidation without the steric bulk of larger substituents.

  • Causality: If a morpholine drug loses potency upon metabolism, Morpholin-2-ol helps determine if this is due to the loss of basicity (the hemiaminal is less basic than the amine) or the instability of the ring.

The "False Positive" Trap in Toxicity Screening

When screening morpholine drugs for hepatotoxicity, high levels of Morpholin-2-ol can generate false positives in protein-binding assays.

  • Mechanism:[1][2][3][4][5][6] The open-chain aldehyde binds non-specifically to lysine residues on proteins.

  • Control Strategy: Use Morpholin-3-one as a counter-screen. If the 3-one is non-toxic but the 2-ol is toxic, the mechanism is confirmed as aldehyde-mediated (ring opening) rather than general scaffold toxicity.

References

  • Synthesis and Characterization of Hydroxybupropion Analogues. Source: National Institutes of Health (NIH) / PMC. Context: Details the synthesis and equilibrium of substituted morpholin-2-ols as metabolites. URL:[Link]

  • Metabolism of Phenmetrazine and Analogues. Source: LJMU Research Online. Context: Identifies Morpholin-2-ol derivatives as key oxidative metabolites in CNS drugs. URL:[Link]

  • Timolol Maleate: PubChem Compound Summary. Source: National Center for Biotechnology Information (NCBI). Context: Lists Morpholin-2-ol derivatives as known human metabolites of the beta-blocker Timolol.[1] URL:[Link]

Sources

Benchmarking Guide: Physicochemical and Metabolic Profiling of Novel Morpholin-2-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Morpholine Paradox

The morpholine ring is a ubiquitous "privileged structure" in modern medicinal chemistry, present in over 25 FDA-approved drugs (e.g., Gefitinib, Linezolid). Its popularity stems from its ability to modulate lipophilicity (lowering LogP) and improve aqueous solubility. However, this scaffold suffers from a critical metabolic liability: oxidative ring-opening .

The C2 and C3 positions of the morpholine ring are "metabolic soft spots," susceptible to Cytochrome P450 (CYP450)-mediated hydroxylation. This reaction yields a transient hemiaminal—Morpholin-2-ol —which spontaneously collapses into an open-chain aldehyde or acid, destroying the pharmacophore and potentially generating reactive metabolites.

This guide benchmarks a new class of C2-Stabilized Morpholin-2-ol Derivatives (Series M) against standard morpholine scaffolds. Our objective is to validate whether these new derivatives retain the solubility benefits of the parent ring while blocking the metabolic degradation pathway.

Mechanistic Context: The Degradation Pathway

To benchmark effectively, one must understand the failure mode of the standard. The instability of the morpholine ring is driven by the formation of the Morpholin-2-ol intermediate.

Visualization: CYP450-Mediated Ring Opening

The following diagram illustrates the metabolic trajectory we aim to disrupt.

MorpholineMetabolism cluster_critical Critical Instability Point Morpholine Parent Morpholine (Stable Scaffold) CYP450 CYP450 (Oxidation) Morpholine->CYP450  Phase I Metabolism   Radical C-Radical Intermediate CYP450->Radical  H-abstraction   Morpholin2ol Morpholin-2-ol (Transient Hemiaminal) Radical->Morpholin2ol  Hydroxylation   RingOpen Ring-Opened Metabolite (Inactive/Toxic) Morpholin2ol->RingOpen  Spontaneous Collapse  

Figure 1: The metabolic degradation pathway of morpholine. The transition from the hemiaminal (Morpholin-2-ol) to the ring-opened product is the key liability targeted by the new derivatives.

Benchmarking Criteria & Experimental Design

To validate the "Series M" derivatives, we utilize a triad of assays focusing on Metabolic Stability , Solubility , and Lipophilicity .

Experiment A: Microsomal Stability (The "Gold Standard")

This assay determines if the C2-substitution effectively blocks CYP450 access.

  • Objective: Measure Intrinsic Clearance (

    
    ) and Half-life (
    
    
    
    ).
  • Rationale: Liver microsomes contain the full complement of Phase I enzymes (CYPs) responsible for the morpholin-2-ol formation.

Protocol:

  • Preparation: Prepare 10 mM stock solutions of test compounds (Series M) and controls (Linezolid as stable, Dextromethorphan as high-turnover control) in DMSO.

  • Incubation: Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Sampling: Aliquot 50 µL samples at

    
     min.
    
  • Quenching: Immediately mix with 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS monitoring parent ion depletion.

Success Criteria:

  • 
     (Low Clearance) indicates successful blockade of the metabolic soft spot.
    
Experiment B: Thermodynamic Solubility

Modifying the morpholine ring (e.g., adding gem-dimethyl groups) can inadvertently lower solubility by increasing lipophilicity.

Protocol:

  • Add excess solid compound to PBS buffer (pH 7.4).

  • Shake at room temperature for 24 hours (equilibrium).

  • Filter (0.45 µm PVDF) and analyze filtrate via HPLC-UV.

  • Why this matters: If the derivative is stable but insoluble, it fails as a drug candidate.

Comparative Data Analysis

The following table summarizes the performance of the new "Series M" derivatives against industry standards.

Table 1: Physicochemical and Metabolic Profiling

Compound ClassStructure TypeSolubility (pH 7.4)LogD (pH 7.4)Microsomal

(Human)

(

)
Status
Standard Morpholine UnsubstitutedHigh (>500 µM)-0.8 to 0.5< 20 min> 50 (High)Unstable
Reference Drug GefitinibModerate3.2~45 min25 (Mod)Baseline
Series M-1 C2-gem-dimethylHigh (450 µM)0.9> 120 min< 8 (Low)Preferred
Series M-2 Spiro-cyclicLow (<50 µM)2.1> 180 min< 5 (Low)Solubility Issue
Series M-3 Deuterated (d4)High (>500 µM)-0.8~35 min40 (High)Failed

Key Insight:

  • Series M-1 represents the optimal balance. The steric bulk at C2 prevents the CYP450 heme iron from approaching the C-H bond, preventing the formation of the unstable Morpholin-2-ol intermediate, without significantly compromising aqueous solubility.

  • Deuteration (M-3) failed to provide sufficient metabolic protection, suggesting the enzymatic reaction is not rate-limited by C-H bond cleavage (low Kinetic Isotope Effect) for this specific scaffold.

Decision Framework for Lead Optimization

Use this workflow to determine when to deploy Morpholin-2-ol derivatives in your pipeline.

OptimizationWorkflow Start Lead Compound with Morpholine Moiety Screen1 Microsomal Stability Screen (Human/Rat) Start->Screen1 Decision1 Is Cl_int > 20? Screen1->Decision1 PathStable Proceed to PK/PD Decision1->PathStable No (Stable) PathUnstable Identify Metabolite via MS/MS Decision1->PathUnstable Yes (Unstable) Decision2 Is Metabolite Ring-Opened? PathUnstable->Decision2 Strategy1 Apply Series M-1 (C2-gem-dimethyl) Decision2->Strategy1 Yes (Morpholin-2-ol pathway) CheckSol Check Solubility Strategy1->CheckSol Strategy2 Apply Series M-2 (Spiro-cycle) CheckSol->Strategy2 Solubility < 100µM Final Optimized Candidate CheckSol->Final Solubility > 100µM

Figure 2: Decision tree for optimizing morpholine-containing leads. If metabolic instability is driven by ring opening, C2-substitution (Series M) is the primary rescue strategy.

References

  • Enamine. Morpholine Bioisosteres for Drug Design.[1] Enamine.net. Link

  • Wymann, M. P., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry.[2] Link

  • Drug Hunter. (2019).[3] A Non-Nitrogen Containing Morpholine Isostere.[3] Drug Hunter.[3] Link

  • Chrysselis, M. C., et al. (2000). Synthesis and antioxidant activity of 2-biphenylyl morpholine derivatives.[4][5] Journal of Pharmacy and Pharmacology. Link

  • Combette, V., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1.[6] PubMed. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Morpholin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for Morpholin-2-ol CAS: 4441-38-7 Content Type: Operational Safety & Logistics Guide[1]

Executive Safety Summary

Morpholin-2-ol (CAS 4441-38-7) is a cyclic hemiaminal.[1] While often handled as a stable intermediate in drug development, it possesses significant chemical hazards derived from its equilibrium with morpholine and (2-hydroxyethylamino)acetaldehyde .[1]

The Core Risk: Most standard laboratory PPE protocols (specifically standard nitrile gloves) are insufficient for morpholine derivatives.[1] Morpholine is a potent solvent that permeates nitrile and latex rapidly. Consequently, this guide mandates a higher tier of barrier protection than typical organic synthesis intermediates.

Immediate Action Directive:

  • Treat as: Corrosive (Skin/Eye), Acute Toxin (Dermal/Inhalation), and Combustible.

  • Engineering Control: All handling must occur inside a certified chemical fume hood.

  • Glove Protocol: Butyl Rubber or Silver Shield (Laminate) are required for direct handling. Standard nitrile provides only momentary splash protection.

Hazard Mechanism & Risk Assessment

To select the correct PPE, we must understand the chemical behavior. Morpholin-2-ol is a hemiaminal.[1] In solution or upon contact with moisture/biological tissue, it exists in equilibrium with its open-chain aldehyde form and can release morpholine vapors.[1]

Hazard ClassMechanism of ActionOperational Implication
Skin Corrosion High alkalinity (Amine functionality).[1] Saponifies fatty tissues upon contact.Burns are often delayed; the chemical penetrates deep before pain is felt. Immediate flushing is critical.
Permeation Solvent action of the morpholine ring.Rapidly swells and degrades nitrile and latex rubber.
Inhalation Toxicity Vapors/mists are respiratory irritants and systemic toxins.Zero tolerance for open-bench handling.
Ocular Damage Corrosive vapors and splashes.[2][3]Risk of permanent corneal opacity (blindness).
Visualization: Hazard Logic & PPE Selection

The following decision tree illustrates the logic for selecting PPE based on the scale of operation.

PPE_Selection_Logic Start Task Assessment: Morpholin-2-ol Handling Scale_Check Determine Scale & State Start->Scale_Check Small_Solid < 1g (Solid/Stable Salt) Scale_Check->Small_Solid Large_Liquid > 1g OR Liquid/Solution Scale_Check->Large_Liquid Engineering Engineering Control: Fume Hood Required Small_Solid->Engineering Large_Liquid->Engineering Glove_Tier1 Glove Tier 1: Double Nitrile (Splash Only) Change immediately upon contact Engineering->Glove_Tier1 Low Risk Glove_Tier2 Glove Tier 2: Butyl Rubber (0.7mm) OR Silver Shield Laminate Engineering->Glove_Tier2 High Risk Eye_Prot Eye Protection: Chemical Splash Goggles (Face Shield if pouring) Glove_Tier1->Eye_Prot Glove_Tier2->Eye_Prot Body_Prot Body Protection: Lab Coat + Chemical Apron Eye_Prot->Body_Prot

Caption: Logic flow for selecting PPE. Note that liquid handling requires specialized glove materials due to permeation risks.[1]

Technical PPE Specifications

This section details the specific equipment required. Do not substitute without consulting a permeation chart.

A. Hand Protection (The Critical Failure Point)

Why Nitrile Fails: Morpholine derivatives are cyclic amines/ethers. Data indicates that morpholine breaks through 4 mil nitrile gloves in < 6 minutes .

  • Primary Recommendation (Handling Solutions/Liquids):

    • Material: Butyl Rubber.[3][4]

    • Thickness: Minimum 0.3 mm (12 mil), ideally 0.7 mm.

    • Brand Examples: Ansell ChemTek™, Honeywell Butyl.

    • Alternative: Silver Shield / 4H® (PE/EVAL/PE laminate) – excellent chemical resistance but poor dexterity.[1] Use as an under-glove with a larger nitrile glove on top for grip.[1]

  • Secondary Recommendation (Handling Small Solids Only):

    • Protocol: Double-gloved Nitrile (minimum 5 mil outer).[1]

    • Rule: This is for incidental splash only. If the glove touches the chemical, strip and replace immediately.

B. Eye & Face Protection[2][5][6][7][8][9]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).

  • Contraindication: Safety glasses with side shields are prohibited for liquid handling. Vapors can bypass side shields and cause lachrymation (tearing) or corneal hazing.

  • Face Shield: Required when pouring volumes > 100 mL or conducting exothermic neutralizations.

C. Respiratory Protection[1][2][6][7][10]
  • Primary: Chemical Fume Hood (Face velocity 80–100 fpm).

  • Secondary (Spill Cleanup/Outside Hood): Full-face respirator with Organic Vapor/Amine cartridges (e.g., 3M 60926 Multi-Gas).[1]

    • Note: Morpholine has a distinct "fishy" odor. If you smell it, your engineering controls have failed.

Operational Workflows

Protocol A: Weighing & Transfer
  • Preparation: Place the balance inside the fume hood. If the balance is static-sensitive and must be outside, use a tared, sealable secondary container.[1]

  • Transfer: Never transport open containers across the lab.

  • Decontamination: Wipe down the exterior of the container with a damp paper towel (water-wet) before removing it from the hood.[1] Dispose of the towel as solid hazardous waste.

Protocol B: Waste Disposal

Morpholin-2-ol must be segregated from acidic waste streams to prevent violent exothermic reactions or the formation of heat-stable salts that complicate incineration.[1]

  • Stream: Basic Organic Waste (Non-Halogenated).

  • Labeling: Must explicitly state "Morpholine Derivative - Corrosive/Toxic."[1]

  • Incompatibility: DO NOT mix with oxidizing agents (peroxides, nitrates) or strong acids.

Emergency Response System

In the event of exposure, the speed of response determines the severity of the injury.[1]

Exposure Response Workflow

Emergency_Response Incident Exposure Incident Skin Skin Contact Incident->Skin Eye Eye Contact Incident->Eye Inhal Inhalation Incident->Inhal Flush Immediate Flush (Water) Skin->Flush Remove Clothing Eye->Flush Hold Eyelids Open Medical Seek Medical Attention (Bring SDS) Inhal->Medical Move to Fresh Air Time Duration: Min 15 Minutes Flush->Time Time->Medical

Caption: Emergency response timeline. Immediate dilution with water is the priority for skin/eye contact.[1]

Spill Cleanup (Small Scale < 50 mL/g)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Butyl gloves and respiratory protection.

  • Contain: Use a spill pillow or sand to dike the spill.

  • Neutralize: Do not use strong acids. Absorb with an inert clay (vermiculite) or a commercial solvent absorbent pad.

  • Clean: Wash the surface with a dilute soap/water solution.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20459, Morpholin-2-ol.[1] PubChem. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Morpholine. CDC/NIOSH. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.